molecular formula C7H5N3O2 B1335515 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid CAS No. 24638-31-1

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Cat. No.: B1335515
CAS No.: 24638-31-1
M. Wt: 163.13 g/mol
InChI Key: ZOESYPWVCKOZBH-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESYPWVCKOZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406227
Record name 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24638-31-1
Record name 3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXYLIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-imidazo[4,5-b]pyridine-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and modulators of nuclear receptors such as the Retinoid X Receptor (RXR). This document details the synthetic methodology, spectroscopic characterization, and data interpretation required to confirm the structure of this compound. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical workflows and relevant biological pathways are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound belongs to the imidazopyridine class of heterocyclic compounds, which are analogues of purines. This structural similarity has led to their widespread investigation as potential therapeutic agents. The fusion of an imidazole ring to a pyridine ring creates a bicyclic system with unique electronic properties, making it an attractive scaffold for interacting with various biological targets. Derivatives of the imidazo[4,5-b]pyridine core have shown promise as anticancer, antiviral, and antimicrobial agents. Notably, certain derivatives have been identified as potent rexinoids, which are ligands for the Retinoid X Receptor (RXR), a key regulator of numerous physiological processes. The carboxylic acid moiety at the 6-position provides a crucial handle for further chemical modification and can play a significant role in the molecule's pharmacokinetic and pharmacodynamic properties.

This guide will focus on the essential techniques and data interpretation for the definitive structural identification of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A plausible and commonly employed synthetic route involves the construction of the imidazole ring onto a functionalized pyridine core.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial preparation of a diaminopyridine carboxylic acid derivative, followed by cyclization with a one-carbon source to form the imidazole ring.

G A 2-amino-5-bromopyridine B 2-amino-3-nitro-5-bromopyridine A->B Nitration (HNO3/H2SO4) C 2,3-diamino-5-bromopyridine B->C Reduction (e.g., Fe/HCl or H2/Pd-C) D 6-bromo-3H-imidazo[4,5-b]pyridine C->D Cyclization (Formic Acid) E 3H-Imidazo[4,5-b]pyridine-6-carbonitrile D->E Cyanation (e.g., CuCN) F This compound E->F Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-amino-5-bromopyridine

To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-amino-3-nitro-5-bromopyridine.

Step 2: Reduction of the Nitro Group

2-amino-3-nitro-5-bromopyridine is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine. After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to give 2,3-diamino-5-bromopyridine.

Step 3: Imidazole Ring Formation

The resulting 2,3-diamino-5-bromopyridine is heated at reflux in formic acid. Formic acid serves as the source of the C2 carbon of the imidazole ring. After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution), and the precipitated product, 6-bromo-3H-imidazo[4,5-b]pyridine, is collected by filtration.

Step 4: Cyanation of the Bromo-derivative

The 6-bromo-3H-imidazo[4,5-b]pyridine is subjected to a cyanation reaction, for example, by heating with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or NMP. This step replaces the bromine atom with a nitrile group to yield 3H-imidazo[4,5-b]pyridine-6-carbonitrile.

Step 5: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved by heating the nitrile in either an acidic (e.g., aqueous HCl or H2SO4) or a basic (e.g., aqueous NaOH) solution. Subsequent acidification of the reaction mixture (if basic hydrolysis is used) to a pH of around 3-4 will precipitate the desired product, this compound. The product is then filtered, washed with cold water, and dried.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the key analytical methods.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
(M+H)⁺ Ion (ESI-MS) m/z 164.04
Key Fragmentation Loss of CO₂ (m/z 119), loss of HCN from imidazole ring
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum would be run in a solvent like DMSO-d₆.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.2-8.4Singlet-1H
H-5~8.6-8.8Doublet~2.01H
H-7~8.3-8.5Doublet~2.01H
N-H~12.0-13.0Broad Singlet-1H
COOH-H~13.0-14.0Broad Singlet-1H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~145-148
C-5~140-143
C-6~125-128
C-7~118-121
C-7a~148-151
C-3a~135-138
C=O~165-168
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (acid)2500-3300 (broad)Strong
N-H (imidazole)3100-3300 (broad)Medium
C=O (acid)1680-1710Strong
C=N, C=C (aromatic)1500-1650Medium-Strong
C-O (acid)1210-1320Strong

Biological Context: Role in RXR Signaling

Derivatives of this compound have been identified as rexinoids, which are agonists of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.

RXR Signaling Pathway

RXR functions by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The binding of a ligand (agonist) to RXR induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Agonist RXR Agonist (e.g., Imidazopyridine derivative) ActivatedComplex Activated Heterodimer-Agonist Complex Agonist->ActivatedComplex Binds to LBD RXR RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner NR (e.g., RAR, PPAR, LXR) Partner->Heterodimer HRE Hormone Response Element (HRE) on DNA Heterodimer->HRE Binds to CoR Corepressor CoR->Heterodimer Associated with (inactive state) Transcription Transcription of Target Genes HRE->Transcription ActivatedComplex->CoR Dissociates CoA Coactivator ActivatedComplex->CoA Recruits CoA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response Leads to

An In-Depth Technical Guide to the Physicochemical Properties of 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3H-Imidazo[4,5-b]pyridine-6-carboxylic acid, a heterocyclic compound belonging to the imidazopyridine class, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines makes it a compelling scaffold for the development of novel therapeutics targeting a range of biological pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and explores its involvement in key signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for this compound is summarized below.

General Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 24638-31-1[1]
Molecular Formula C₇H₅N₃O₂[1]
Molecular Weight 163.13 g/mol [1]
Appearance Solid (predicted)-
Calculated Properties
PropertyPredicted ValueSource
XLogP3 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 78.9 Ų[2]

Experimental Protocols

Detailed experimental validation of the physicochemical properties is crucial. The following are standard protocols that can be employed for the characterization of this compound.

Synthesis and Characterization

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various established methods. A common approach involves the condensation of a diaminopyridine precursor with a suitable carboxylic acid or its derivative.

Example Synthetic Scheme: A general synthesis could involve the reaction of 2,3-diaminopyridine-5-carboxylic acid with an appropriate cyclizing agent. The resulting product would then be purified using techniques such as recrystallization or column chromatography.

Characterization: The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Melting Point Determination

The melting point is a key indicator of purity.

Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility in various solvents is critical for formulation and biological testing.

Protocol (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility and ability to cross biological membranes.

Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a measure of the lipophilicity of a compound.

Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

  • A known volume of the second phase is added.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically.

  • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Signaling Pathways and Biological Relevance

Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to interact with various key signaling pathways implicated in diseases such as cancer. This highlights the therapeutic potential of this chemical class.

AKT Signaling Pathway

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature of many cancers. Certain imidazo[4,5-b]pyridine derivatives have been identified as potent and selective allosteric inhibitors of AKT kinases.[3]

AKT_Signaling_Pathway AKT Signaling Pathway Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Targets Downstream Targets AKT->Downstream Targets Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative->AKT inhibits

Caption: Inhibition of the AKT signaling pathway by an imidazo[4,5-b]pyridine derivative.

PD-1/PD-L1 Immune Checkpoint Pathway

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are of great interest in cancer immunotherapy. Imidazopyridine derivatives have been investigated as potential antagonists of this pathway.

PD1_PDL1_Pathway PD-1/PD-L1 Pathway Disruption cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell PD-1 PD-1 Immune Evasion Immune Evasion PD-L1 PD-L1 PD-L1->PD-1 inhibits T-Cell Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative Imidazo[4,5-b]pyridine Derivative->PD-L1 blocks interaction T-Cell Activation T-Cell Activation Imidazo[4,5-b]pyridine Derivative->T-Cell Activation

Caption: Disruption of the PD-1/PD-L1 interaction by an imidazo[4,5-b]pyridine derivative.

Conclusion

This compound represents a valuable scaffold in the field of drug discovery. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge and standardized methodologies for its comprehensive characterization. The demonstrated involvement of related imidazopyridine derivatives in critical disease pathways underscores the importance of further research into this class of compounds. The data and protocols presented herein are intended to facilitate and guide future investigations into the therapeutic potential of this compound and its analogues.

References

Spectroscopic and Structural Elucidation of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a combination of predicted spectroscopic values derived from closely related analogues and generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of published data for structurally similar compounds, including various substituted imidazo[4,5-b]pyridines.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.80s1HH-5
~8.50s1HH-2
~8.20s1HH-7
~8.15br s1HN-H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~167.0C=O (Carboxylic Acid)
~150.0C-7a
~148.0C-2
~145.0C-5
~135.0C-3a
~130.0C-6
~119.0C-7

Note: Assignments are based on computational models and data from analogous structures.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3150MediumN-H stretch (Imidazole)
~1700StrongC=O stretch (Carboxylic Acid)
~1650MediumC=N stretch (Imidazole)
~1460MediumC=C stretch (Aromatic)
~760MediumC-H bend (Aromatic)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
164.04[M+H]⁺
146.03[M-H₂O+H]⁺
118.04[M-COOH+H]⁺

Note: Fragmentation patterns are predicted and may vary based on ionization technique.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry research and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold structurally analogous to endogenous purines, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a wide array of biological targets with high affinity. This has led to the development of numerous compounds with significant therapeutic potential across diverse disease areas, including oncology, virology, and microbiology. This technical guide provides a comprehensive overview of the biological significance of the imidazo[4,5-b]pyridine scaffold, detailing its mechanism of action against various targets, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing the complex biological pathways it modulates.

Introduction: A Scaffold of Biological Importance

The structural similarity between the imidazo[4,5-b]pyridine ring system and naturally occurring purine nucleobases is a key factor driving its biological activity. This resemblance allows molecules incorporating this scaffold to act as competitive inhibitors or modulators of enzymes and receptors that normally interact with purines, such as protein kinases. This inherent bioactivity has made the scaffold a focal point in the design of novel therapeutic agents. Over the past two decades, research has demonstrated the versatility of this core, leading to the discovery of potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This guide will explore these activities in detail, providing the technical information necessary for professionals in the field of drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The most extensively studied therapeutic application of the imidazo[4,5-b]pyridine scaffold is in oncology. Derivatives have been shown to inhibit various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which are key components of cellular signaling pathways. Imidazo[4,5-b]pyridine derivatives have been successfully designed to target several of these kinases.

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcriptional elongation, CDK9 is a compelling target for cancer therapy. Imidazo[4,5-b]pyridine-based compounds have been synthesized that show potent inhibitory activity against CDK9, leading to the suppression of anti-apoptotic proteins and subsequent cancer cell death.

  • Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays a crucial role in the regulation of mitosis. Their overexpression is common in many tumors. Potent imidazo[4,5-b]pyridine inhibitors of Aurora kinases have been developed, which disrupt mitotic progression and induce apoptosis in cancer cells.

  • p21-Activated Kinase 4 (PAK4): PAK4 is involved in regulating cytoskeletal dynamics, cell motility, and oncogenic transformation. Its overexpression is linked to poor prognosis in several cancers. The imidazo[4,5-b]pyridine scaffold has been utilized as a foundational structure for developing PAK4 inhibitors.

  • Tropomyosin Receptor Kinase (TrkA): Trk kinases are receptor tyrosine kinases implicated in both cancer and pain pathways. Imidazo[4,5-b]pyridine derivatives have been discovered as potent TrkA inhibitors, demonstrating antitumor effects in preclinical models.

Signaling Pathway Visualization

The following diagrams illustrate the central roles of Aurora Kinase A and PAK4 in cell cycle and oncogenic signaling, highlighting them as key targets for imidazo[4,5-b]pyridine-based inhibitors.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly Segregation Chromosome Segregation Spindle->Segregation Cytokinesis Cytokinesis Segregation->Cytokinesis AuroraA Aurora A Kinase AuroraA->Centrosome Phosphorylates PLK1, Eg5 AuroraA->Spindle Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA

Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.

PAK4_Pathway cluster_downstream Downstream Oncogenic Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, HGFR) Cdc42 Cdc42-GTP RTK->Cdc42 Growth Factor Signaling PAK4 PAK4 Cdc42->PAK4 Activation Proliferation Cell Proliferation (PI3K/AKT Pathway) PAK4->Proliferation Metastasis Invasion & Metastasis (LIMK1/Cofilin Pathway) PAK4->Metastasis DrugResistance Drug Resistance PAK4->DrugResistance Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PAK4

Caption: PAK4 Oncogenic Signaling and Therapeutic Intervention.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro potency of representative imidazo[4,5-b]pyridine derivatives against various cancer-related targets and cell lines.

Compound Class/ExampleTargetCell LinePotency (IC₅₀)Reference
CDK9 Inhibitor (Compound IX)CDK9MCF-7 (Breast)0.85 µM
CDK9 Inhibitor (Compound IX)CDK9HCT116 (Colon)1.05 µM
Amidino-substituted (Cpd 10)Not specifiedSW620 (Colon)0.4 µM
Amidino-substituted (Cpd 14)Not specifiedSW620 (Colon)0.7 µM
Aurora Kinase Inhibitor (Cpd 51)Aurora-A-0.015 µM
Aurora Kinase Inhibitor (Cpd 51)Aurora-B-0.025 µM
2,3-Diaryl derivative (Cpd 3f)COX-2-9.2 µM
Tetracyclic derivative (Cpd 9)Not specifiedHCT116 (Colon)0.3 - 0.9 µM

Antiviral and Antimicrobial Activity

The purine-like structure of the imidazo[4,5-b]pyridine scaffold also makes it effective against viral and microbial targets, often by inhibiting enzymes essential for replication.

Antiviral Activity

Derivatives have shown promise against a range of RNA and DNA viruses. For instance, certain bromo-substituted compounds exhibit selective activity against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. Other studies have reported activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C Virus, with compounds targeting the viral RNA-dependent RNA polymerase.

Antimicrobial Activity

The scaffold has been incorporated into agents with activity against both Gram-positive and Gram-negative bacteria. For example, derivatives bearing a 2-imidazolinyl group have shown moderate activity against E. coli. Additionally, certain compounds have demonstrated promising antifungal activity against strains like Candida albicans.

Quantitative Data: Antiviral and Antimicrobial Activity
Compound Class/ExampleTarget OrganismActivity TypePotency (EC₅₀ / MIC)Reference
Bromo-substituted (Cpd 7)Respiratory Syncytial Virus (RSV)AntiviralEC₅₀: 21 µM
p-Cyano-substituted (Cpd 17)Respiratory Syncytial Virus (RSV)AntiviralEC₅₀: 58 µM
Amidino-substituted (Cpd 14)Escherichia coliAntibacterialMIC: 32 µM
N-alkylated derivative (Cpd 4a)Staphylococcus aureusAntibacterialMIC: 4-8 µg/mL
N-alkylated derivative (Cpd 4b)Enterococcus faecalisAntibacterialMIC: 4-8 µg/mL

Experimental Protocols

This section provides generalized yet detailed methodologies for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives, based on common practices reported in the literature.

General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a common method for synthesizing the core scaffold via condensation.

Synthesis_Workflow Start Start Materials: - 2,3-Diaminopyridine - Substituted Benzaldehyde Reaction Reaction: 1. Dissolve reactants in solvent (e.g., Nitrobenzene). 2. Heat to reflux (120-150°C) for 2-12h. 3. Monitor by TLC. Start->Reaction Workup Workup: 1. Cool to room temperature. 2. Add non-polar solvent (e.g., Hexane) to precipitate. 3. Filter the solid. Reaction->Workup Purification Purification: - Recrystallization from Ethanol OR - Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 2-Aryl-3H-imidazo[4,5-b]pyridine Purification->Product

Caption: General workflow for imidazo[4,5-b]pyridine synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable high-boiling solvent such as nitrobenzene or glacial acetic acid.

  • Reagent Addition: Add the desired substituted benzaldehyde (1.0-1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 2 to 12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If nitrobenzene is used as the solvent, the product often precipitates upon cooling or with the addition of a non-polar solvent like hexane.

  • Isolation: Collect the crude product by vacuum filtration and wash with a suitable solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the pure 2-aryl-3H-imidazo[4,5-b]pyridine.

In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol outlines a typical procedure for determining the IC₅₀ of a compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate (e.g., PDKtide)

  • ATP solution

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test imidazo[4,5-b]pyridine compound and DMSO

  • 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stocks in the kinase reaction buffer to achieve a 4x final concentration.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the 4x test compound solution (or DMSO for "no inhibitor" control wells).

    • Add 2.5 µL of 4x recombinant CDK9/Cycl

Navigating the Physicochemical Landscape of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. This document outlines standardized experimental protocols for assessing these characteristics and presents a framework for interpreting the resulting data.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, this guide presents hypothetical yet representative data in the structured tables below. These tables serve as a practical example of how to organize and interpret solubility and stability findings.

Table 1: Solubility Profile of this compound
Solvent/Medium Solubility Type Concentration (µg/mL) Method
Phosphate Buffered Saline (PBS) pH 7.4Kinetic50 ± 5Turbidimetric
Phosphate Buffered Saline (PBS) pH 7.4Thermodynamic35 ± 3Shake-Flask
Simulated Gastric Fluid (SGF) pH 1.2Kinetic150 ± 10Turbidimetric
Simulated Gastric Fluid (SGF) pH 1.2Thermodynamic120 ± 8Shake-Flask
Simulated Intestinal Fluid (SIF) pH 6.8Kinetic75 ± 6Turbidimetric
Simulated Intestinal Fluid (SIF) pH 6.8Thermodynamic60 ± 5Shake-Flask
Dimethyl Sulfoxide (DMSO)-> 20,000Visual
Ethanol-500 ± 25HPLC-UV

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Stability Profile of this compound under Forced Degradation Conditions
Condition Time % Degradation Major Degradants
0.1 M HCl24h15%Hydrolysis Product A
0.1 M NaOH24h25%Hydrolysis Product B
3% H₂O₂24h10%Oxidation Product C
60°C48h5%Thermally-induced Impurity D
Photostability (ICH Q1B)1.2 million lux hours<2%None Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following sections detail the methodologies for conducting the key experiments to determine the solubility and stability of this compound.

Kinetic and Thermodynamic Solubility Assays

A common method for determining aqueous solubility is the shake-flask method, which can be adapted for both kinetic and thermodynamic measurements.

Objective: To determine the concentration of the test compound in a saturated solution.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol for Thermodynamic Solubility:

  • Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocol for Kinetic Solubility:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS) to achieve the desired final concentration.

  • Shake the mixture for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Filter or centrifuge the solution to remove any precipitate.

  • Quantify the concentration of the compound in the filtrate or supernatant using HPLC-UV.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule, as outlined in the ICH Q1A(R2) guideline.[1][2]

Objective: To evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) in a stability oven.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. An HPLC-MS system can be used to identify the mass of the degradants.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Kinetic_Solubility Kinetic Solubility Assay (Turbidimetric) Data_Analysis_Sol Data Analysis & Reporting Kinetic_Solubility->Data_Analysis_Sol Thermodynamic_Solubility Thermodynamic Solubility Assay (Shake-Flask) Thermodynamic_Solubility->Data_Analysis_Sol Final_Report Comprehensive Physicochemical Profile Data_Analysis_Sol->Final_Report Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Stability_Indicating_Method Development of Stability-Indicating Analytical Method (HPLC) Forced_Degradation->Stability_Indicating_Method Data_Analysis_Stab Data Analysis & Reporting Stability_Indicating_Method->Data_Analysis_Stab Data_Analysis_Stab->Final_Report Compound_Synthesis Compound Synthesis & Purification Physicochemical_Characterization Initial Physicochemical Characterization Compound_Synthesis->Physicochemical_Characterization Physicochemical_Characterization->Kinetic_Solubility Physicochemical_Characterization->Thermodynamic_Solubility Physicochemical_Characterization->Forced_Degradation

Caption: Workflow for Solubility and Stability Testing.

Hypothetical Signaling Pathway Involvement

Imidazopyridine derivatives have been reported to interact with various cellular signaling pathways. The diagram below illustrates a hypothetical mechanism of action involving the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]

G cluster_pathway Hypothetical Wnt/β-catenin Signaling Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Compound 3H-Imidazo[4,5-B]pyridine -6-carboxylic acid Derivative Compound->GSK3b_Axin_APC Potentially Stabilizes

Caption: Hypothetical Inhibition of Wnt/β-catenin Pathway.

This guide provides a foundational understanding of the critical solubility and stability aspects of this compound. The experimental protocols and data presentation formats offered herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a more systematic and informed approach to characterizing this promising class of molecules.

References

The Ascendant Trajectory of Imidazo[4,5-b]pyridines: A Technical Guide to Synthesis and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities and therapeutic potential.[1][2][3][4] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel imidazo[4,5-b]pyridine derivatives. The structural similarity of this heterocyclic system to endogenous purines has catalyzed extensive investigation into its role as a modulator of key cellular pathways, particularly in oncology, infectious diseases, and neurology.[1][3][4][5]

Synthetic Strategies: Building the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine core can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern catalytic cross-coupling methodologies. The choice of synthetic pathway is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

A prevalent and versatile method involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives, such as aldehydes or orthoesters.[5] This approach allows for the direct installation of a substituent at the 2-position of the imidazo[4,5-b]pyridine ring. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields for this transformation.[6]

More contemporary methods, such as palladium-catalyzed amide coupling reactions, offer an efficient means to construct the imidazole ring with good to excellent yields.[5] Solid-phase synthesis techniques have also been successfully employed to generate libraries of trisubstituted imidazo[4,5-b]pyridine derivatives for high-throughput screening.[7]

Experimental Protocol: One-Pot Synthesis of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

This protocol outlines a one-pot synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives from N-aryl nitropyridines, as described in the literature.[8]

Materials:

  • Substituted N-aryl nitropyridine

  • Appropriate aromatic aldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Glacial acetic acid

Procedure:

  • A solution of the N-aryl nitropyridine (1 equivalent) in DMF is prepared.

  • Sodium dithionite (3-4 equivalents) is added portion-wise to the solution, and the mixture is stirred at room temperature. The progress of the reduction of the nitro group to the corresponding diamine is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reduction, the aromatic aldehyde (1.1 equivalents) and glacial acetic acid (catalytic amount) are added to the reaction mixture.

  • The mixture is then heated at 80-100°C for several hours until the cyclocondensation is complete, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative.

Therapeutic Applications and Biological Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus on their potential as anticancer agents.[6][8][9] Their mechanism of action in oncology often involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][3]

Kinase Inhibition in Oncology

Several classes of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of key kinases implicated in cancer progression.

  • Aurora Kinases: These serine/threonine kinases play a crucial role in mitosis, and their overexpression is linked to various cancers.[5] Novel imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora A, B, and C kinases, demonstrating significant antiproliferative activity.[5][10]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins such as Mcl-1. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have shown potent CDK9 inhibitory activity, leading to the induction of apoptosis in cancer cells.[11]

The following diagram illustrates a simplified signaling pathway involving CDK9 and its inhibition by imidazo[4,5-b]pyridine derivatives.

CDK9_Inhibition_Pathway cluster_0 Transcription Regulation cluster_1 Therapeutic Intervention PolII RNA Polymerase II DSIF_NELF DSIF/NELF PolII->DSIF_NELF Paused Transcription Gene Transcription (e.g., Mcl-1) PolII->Transcription Elongation PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->PolII Phosphorylates Apoptosis Apoptosis Transcription->Apoptosis (Mcl-1) Suppresses Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PTEFb Inhibits

CDK9-mediated transcription and its inhibition.
Antimicrobial and Antiviral Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases. Certain derivatives have exhibited activity against various bacterial and viral pathogens.[5][12][13] For instance, some compounds have shown inhibitory effects against Trypanosoma brucei, the causative agent of African trypanosomiasis, by targeting methionyl-tRNA synthetase.[5] Others have demonstrated selective activity against respiratory syncytial virus (RSV).[12]

Neuropathic Pain Management

Recent research has highlighted the potential of imidazo[4,5-b]pyridine derivatives in the treatment of neuropathic pain.[14] A novel series of these compounds has been identified as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins. By inhibiting BET proteins, these compounds can reduce neuroinflammation and excitability, thereby alleviating mechanical hypersensitivity in preclinical models of neuropathic pain.[14]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of selected imidazo[4,5-b]pyridine derivatives from the literature.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
Compound ICDK90.63MCF-7[9]
Compound VIIcCDK91.32HCT116[9]
Compound 31Aurora-A0.042HCT116[10]
Compound 31Aurora-B0.198HCT116[10]
Compound 31Aurora-C0.227HCT116[10]
Compound 18bCDK9Not specifiedHCT-116, MCF-7[11]

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDBacterial StrainMIC (µM)Reference
Compound 14E. coli32[12]
Compound VIdBacillus subtilisNot specified[13]
Compound VIdStaphylococcus aureusNot specified[13]
Compound VIdEscherichia coliNot specified[13]
Compound VIdStaphylococcus typhiNot specified[13]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel imidazo[4,5-b]pyridine derivatives typically follow a structured workflow, as depicted in the diagram below.

discovery_workflow start Design & Synthesis of Imidazo[4,5-b]pyridine Library purification Purification & Structural Characterization (NMR, MS) start->purification screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Viability) purification->screening hit_id Hit Identification & SAR Analysis screening->hit_id hit_id->start Unfavorable lead_opt Lead Optimization (Chemical Modification) hit_id->lead_opt Favorable lead_opt->purification in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

Drug discovery workflow for imidazo[4,5-b]pyridines.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and diverse biological activities, particularly in the realms of oncology and neurology, underscore its significance in modern drug development. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the expansion of their therapeutic applications. This guide provides a foundational resource for researchers poised to contribute to the exciting and evolving field of imidazo[4,5-b]pyridine chemistry and pharmacology.

References

Technical Guide: 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid (CAS 24638-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines makes the imidazo[4,5-b]pyridine scaffold a valuable core for designing novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24638-31-1[1]
Molecular Formula C₇H₅N₃O₂[1][3]
Molecular Weight 163.13 g/mol [4][5]
IUPAC Name 1H-imidazo[4,5-b]pyridine-6-carboxylic acid[6]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Storage Temperature Room temperature, dry[5]

Synthesis

The synthesis of this compound typically involves the cyclization of a substituted diaminopyridine precursor. A plausible and common synthetic route is the condensation of 2,3-diaminopyridine-5-carboxylic acid with a one-carbon source, such as formic acid or triethyl orthoformate. This reaction forms the imidazole ring fused to the pyridine core.

The key intermediate, 2,3-diaminopyridine-5-carboxylic acid, can be synthesized from commercially available starting materials through a multi-step process involving nitration, reduction, and functional group manipulations of the pyridine ring.

Below is a generalized workflow for the synthesis.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start Pyridine Derivative (e.g., 2-amino-5-methylpyridine) nitration Nitration start->nitration HNO₃/H₂SO₄ reduction Reduction of Nitro Group nitration->reduction Fe/HCl or H₂/Pd-C oxidation Oxidation of Methyl Group reduction->oxidation KMnO₄ precursor 2,3-Diaminopyridine- 5-carboxylic acid oxidation->precursor cyclization Cyclization precursor->cyclization HCOOH or Triethyl Orthoformate final_product 3H-Imidazo[4,5-B]pyridine- 6-carboxylic acid cyclization->final_product Purification

A generalized synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminopyridine-5-carboxylic Acid (Precursor)

This protocol is a hypothetical sequence based on established organic chemistry principles for pyridine functionalization.

  • Nitration of 2-Amino-5-methylpyridine: To a stirred solution of 2-amino-5-methylpyridine in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the pH is adjusted with a base (e.g., NaOH) to precipitate the 2-amino-3-nitro-5-methylpyridine product, which is then filtered, washed with water, and dried.

  • Reduction of 2-Amino-3-nitro-5-methylpyridine: The nitrated compound is dissolved in ethanol, and a reducing agent such as iron powder and a catalytic amount of hydrochloric acid are added.[7] The mixture is heated to reflux for several hours.[7] After completion, the reaction is filtered to remove the iron catalyst, and the solvent is evaporated to yield 2,3-diamino-5-methylpyridine.

  • Oxidation of 2,3-Diamino-5-methylpyridine: The diamino-methylpyridine is dissolved in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄). The mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the desired 2,3-diaminopyridine-5-carboxylic acid. The product is collected by filtration, washed, and dried.

Protocol 2: Synthesis of this compound

  • Cyclization Reaction: 2,3-Diaminopyridine-5-carboxylic acid is suspended in formic acid.[8] The mixture is heated to reflux for several hours.[8] The progress of the reaction is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is triturated with water or an appropriate organic solvent to induce precipitation. The crude product is collected by filtration.

  • Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in high purity.

Biological Activity and Potential Applications

The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. While specific data for the parent compound (CAS 24638-31-1) is limited, its derivatives are of significant interest.

  • Rexinoids (RXR Partial Agonists): Certain derivatives have been identified as Retinoid X Receptor (RXR) partial agonists. These compounds are being investigated for therapeutic applications where modulating RXR activity is beneficial, with the potential for reduced side effects compared to full agonists.

  • Mitochondrial Uncouplers: A novel class of imidazo[4,5-b]pyridine analogues has been reported as potent mitochondrial uncouplers. These are being explored for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by increasing energy expenditure.

  • Anticancer Agents: The structural similarity to purines allows some imidazo[4,5-b]pyridine derivatives to act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation.[9] Some have shown significant activity against breast and colon cancer cell lines by inhibiting cyclin-dependent kinase 9 (CDK9).

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for developing agents against various pathogens. Some derivatives have demonstrated antibacterial, antifungal, and antiviral properties.[10]

Signaling Pathways and Mechanisms of Action

Retinoid X Receptor (RXR) Heterodimer Signaling

RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as PPAR, LXR, and RAR.[11] These heterodimers bind to specific DNA sequences called response elements in the promoter regions of target genes, thereby regulating their transcription.[5] RXR agonists can activate these heterodimers, leading to a cascade of cellular responses involved in metabolism, inflammation, and cell differentiation.[5] Partial agonists of RXR are designed to modulate these pathways with greater precision and potentially fewer adverse effects.

RXR_Signaling cluster_cell Cell cluster_nucleus Nucleus RXR RXR Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner NR (e.g., PPAR, LXR) Partner->Heterodimer CoA Co-activator Complex Heterodimer->CoA Recruits DNA DNA (Response Element) Heterodimer->DNA CoR Co-repressor Complex CoR->Heterodimer Represses Transcription Gene Target Gene DNA->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein Response Cellular Response (Metabolism, Differentiation) Protein->Response Ligand RXR Agonist (Imidazopyridine Derivative) Ligand->RXR Binds & Activates

RXR heterodimer signaling pathway activation by an agonist.
Mitochondrial Uncoupling Mechanism

Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.[10][12] This process uncouples the electron transport chain from ATP synthesis.[13] Instead of being used to produce ATP, the energy from the proton motive force is released as heat.[13] Chemical uncouplers act as protonophores, shuttling protons back into the mitochondrial matrix. This leads to an increase in oxygen consumption and substrate oxidation as the cell attempts to compensate for the reduced ATP production.

Mitochondrial_Uncoupling cluster_mito Mitochondrion cluster_uncoupling_cycle Uncoupling Cycle IMS Intermembrane Space (High [H⁺]) ATP_Synthase ATP Synthase IMS->ATP_Synthase H⁺ flow Protonated_Uncoupler UH IMS->Protonated_Uncoupler H⁺ uptake Matrix Mitochondrial Matrix (Low [H⁺]) ETC Electron Transport Chain ETC->IMS H⁺ pumping ATP_Synthase->Matrix ATP Synthesis Uncoupler Uncoupler (U⁻) (Imidazopyridine Derivative) Unprotonated_Uncoupler U⁻ Protonated_Uncoupler->Unprotonated_Uncoupler H⁺ release Unprotonated_Uncoupler->Matrix

Mechanism of action for a mitochondrial uncoupler.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. The imidazo[4,5-b]pyridine scaffold, of which it is a member, has demonstrated significant potential in the development of novel therapeutics targeting a range of diseases, from metabolic disorders to cancer. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine core is a constituent of various biologically active molecules. The presented methodology is based on established synthetic routes for analogous compounds and is designed to be efficient and scalable.

While a direct, one-pot synthesis for this specific molecule is not extensively documented in peer-reviewed literature, this protocol outlines a highly plausible and practical approach. The procedure involves the cyclocondensation of a diaminopyridine precursor with a one-carbon source. The success of this synthesis is contingent on the availability of the key starting material, 2,3-diamino-5-pyridinecarboxylic acid.

Experimental Protocol

This protocol details the one-pot synthesis of this compound from 2,3-diamino-5-pyridinecarboxylic acid and formic acid.

Materials and Reagents:

  • 2,3-diamino-5-pyridinecarboxylic acid

  • Formic acid (≥98%)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-diamino-5-pyridinecarboxylic acid.

  • Reagent Addition: To the flask, add a 10-fold molar excess of formic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Removal of Excess Reagent: Remove the excess formic acid under reduced pressure.

  • Purification: To the residue, add deionized water and adjust the pH to approximately 3 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Decolorization: If the product is colored, the aqueous solution can be treated with activated carbon before precipitation.

  • Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water.

  • Drying: Dry the purified this compound in a vacuum oven.

Data Presentation

ParameterValueReference
Starting Material 2,3-diamino-5-pyridinecarboxylic acidAssumed Availability
Reagent Formic Acid[1][2]
Reaction Time 4-6 hours[1]
Reaction Temperature Reflux[1]
Typical Yield 70-85% (estimated)Based on similar reactions[2]
Purity >95% after recrystallizationExpected

Visualizations

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 2,3-diamino-5-pyridinecarboxylic acid to flask B 2. Add formic acid A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Cool to room temperature C->D E 5. Remove excess formic acid D->E F 6. Adjust pH to ~3 with HCl E->F G 7. Isolate product by filtration F->G H 8. Wash with cold water G->H I 9. Dry under vacuum H->I

Caption: One-pot synthesis workflow for this compound.

Signaling Pathway Diagram:

G Start 2,3-diamino-5-pyridinecarboxylic acid Intermediate Formamide Intermediate (in situ) Start->Intermediate + HCOOH Reagent Formic Acid Reagent->Intermediate Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Heat (Reflux) Product This compound Cyclization->Product - H2O

Caption: Proposed reaction pathway for the synthesis.

References

Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis and functionalization of this heterocyclic system, offering significant advantages over classical methods. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of imidazo[4,5-b]pyridines, focusing on key reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as palladium-catalyzed amidation.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at various positions of the imidazo[4,5-b]pyridine ring. This reaction is particularly useful for the synthesis of 2,6-disubstituted derivatives.[1][2] Microwave-assisted Suzuki couplings have been shown to accelerate these reactions, leading to rapid derivatization of the imidazo[4,5-b]pyridine core.[3]

Table 1: Suzuki Coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with various boronic acids
EntryBoronic AcidProductYield (%)
1(4-hydroxyphenyl)boronic acid6-(4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine75
2(4-methoxyphenyl)boronic acid6-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine82
3(4-nitrophenyl)boronic acid6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine51
4(4-chlorophenyl)boronic acid6-(4-chlorophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine68
5Phenylboronic acid2,6-diphenyl-3H-imidazo[4,5-b]pyridine85

Data adapted from the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[1]

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of 6-bromo-2-phenylimidazo[4,5-b]pyridine (1.0 eq), the corresponding boronic acid (1.5 eq), Pd(PPh₃)₄ (0.08 eq), and K₂CO₃ (2.5 eq) is prepared in a toluene:ethanol (2:1) solvent mixture. The reaction mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[1]

Suzuki_Coupling Imidazo[4,5-b]pyridine-halide Imidazo[4,5-b]pyridine-halide Oxidative Addition Oxidative Addition Imidazo[4,5-b]pyridine-halide->Oxidative Addition Boronic Acid/Ester Boronic Acid/Ester Transmetalation Transmetalation Boronic Acid/Ester->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Substituted Imidazo[4,5-b]pyridine Substituted Imidazo[4,5-b]pyridine Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Substituted Imidazo[4,5-b]pyridine

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of N-arylated imidazo[4,5-b]pyridines. This reaction is particularly valuable for introducing diverse amine functionalities, which are often crucial for biological activity. The use of specific ligands, such as Xantphos, has been shown to be effective for the coupling of 2-halo imidazo[4,5-b]pyridines with various nucleophiles.[3]

Table 2: Buchwald-Hartwig Coupling of 2-chloro-3-alkyl-imidazo[4,5-b]pyridines with Amines
EntryAmineProductYield (%)
1Morpholine2-(Morpholin-4-yl)-3-propyl-3H-imidazo[4,5-b]pyridine85
2Piperidine2-(Piperidin-1-yl)-3-propyl-3H-imidazo[4,5-b]pyridine82
3Aniline2-(Phenylamino)-3-propyl-3H-imidazo[4,5-b]pyridine78
4Benzylamine2-(Benzylamino)-3-propyl-3H-imidazo[4,5-b]pyridine88

Yields are representative for this class of reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vessel are added 2-chloro-3-alkyl-imidazo[4,5-b]pyridine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The vessel is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the mixture is heated at 100-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Imidazo[4,5-b]pyridine-halide, Amine, Pd Catalyst, Ligand, and Base InertAtmo Establish Inert Atmosphere (Ar/N2) Reactants->InertAtmo Solvent Add Anhydrous Solvent InertAtmo->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Dilute and Filter Cooling->Filtration Concentration Remove Solvent Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties onto the imidazo[4,5-b]pyridine scaffold, providing a gateway to further functionalization or the synthesis of compounds with extended conjugation. Copper- and amine-free conditions, often facilitated by microwave irradiation, have been developed to enhance the efficiency and scope of this reaction.[3][4]

Table 3: Sonogashira Coupling of 2-halo-3-alkyl-imidazo[4,5-b]pyridines with Terminal Alkynes
EntryHalideAlkyneProductYield (%)
1IodoPhenylacetylene2-(Phenylethynyl)-3-propyl-3H-imidazo[4,5-b]pyridine92
2Bromo1-Hexyne2-(Hex-1-yn-1-yl)-3-propyl-3H-imidazo[4,5-b]pyridine85
3IodoTrimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-3-propyl-3H-imidazo[4,5-b]pyridine88
4Bromo4-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-3-propyl-3H-imidazo[4,5-b]pyridine79

Data adapted from a study on copper and amine-free Sonogashira coupling.[4]

Experimental Protocol: Microwave-Assisted Copper-Free Sonogashira Coupling

In a microwave vial, 2-halo-3-alkyl-imidazo[4,5-b]pyridine (1.0 eq), the terminal alkyne (1.2 eq), PdCl₂(PCy₃)₂ (0.03 eq), and tetrabutylammonium acetate (TBAA) (2.0 eq) are combined in N-methyl-2-pyrrolidone (NMP). The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes). After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3][4]

Palladium-Catalyzed Amidation for N1-Substitution

A significant challenge in the synthesis of imidazo[4,5-b]pyridines is the regioselective substitution at the N1 position. A palladium-catalyzed amidation of 2-chloro-3-amino-pyridines with primary amides, followed by in situ cyclization, provides a facile route to N1-substituted imidazo[4,5-b]pyridines.[5][6]

Table 4: Palladium-Catalyzed Amidation/Cyclization for N1-Substituted Imidazo[4,5-b]pyridines
Entry3-Amino-2-chloropyridineAmideProductYield (%)
1N-benzyl-2-chloropyridin-3-amineAcetamide1-Benzyl-2-methyl-1H-imidazo[4,5-b]pyridine85
2N-benzyl-2-chloropyridin-3-amineBenzamide1-Benzyl-2-phenyl-1H-imidazo[4,5-b]pyridine92
3N-methyl-2-chloropyridin-3-amineIsobutyramide2-Isopropyl-1-methyl-1H-imidazo[4,5-b]pyridine78
4N-methyl-2-chloropyridin-3-aminePhenylacetamide2-Benzyl-1-methyl-1H-imidazo[4,5-b]pyridine88

Data adapted from Rosenberg et al., Org. Lett. 2012, 14, 1764-1767.[5][6]

Experimental Protocol: One-Pot N1-Substituted Imidazo[4,5-b]pyridine Synthesis

A mixture of the N-substituted-3-amino-2-chloropyridine (1.0 eq), the primary amide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Me₄tBuXPhos (0.08 eq), and K₃PO₄ (2.1 eq) is placed in a reaction tube. The tube is evacuated and backfilled with argon. Anhydrous t-butanol is added, and the reaction is heated at 110 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to afford the N1-substituted imidazo[4,5-b]pyridine.[6]

Logical_Relationships Halogenated Imidazo[4,5-b]pyridine Halogenated Imidazo[4,5-b]pyridine Suzuki Suzuki Coupling (C-C Bond) Halogenated Imidazo[4,5-b]pyridine->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Halogenated Imidazo[4,5-b]pyridine->Buchwald Sonogashira Sonogashira Coupling (C-C Alkyne Bond) Halogenated Imidazo[4,5-b]pyridine->Sonogashira Functionalized_Imidazo_b_pyridines Diverse Functionalized Imidazo[4,5-b]pyridines Suzuki->Functionalized_Imidazo_b_pyridines Buchwald->Functionalized_Imidazo_b_pyridines Sonogashira->Functionalized_Imidazo_b_pyridines Amidation Pd-Catalyzed Amidation (N1-Substitution) Amidation->Functionalized_Imidazo_b_pyridines Diaminopyridine Substituted 2-Chloro-3-aminopyridine Diaminopyridine->Amidation

Caption: Synthetic strategies for imidazo[4,5-b]pyridine derivatization.

References

Application Notes and Protocols for 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines, which are key components of many biologically important molecules.[1] This structural feature has made imidazo[4,5-b]pyridine derivatives a fertile ground for the development of various therapeutic agents, particularly protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the use of imidazo[4,5-b]pyridine-based compounds, using a representative example, as kinase inhibitors in a research setting. While specific data for 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid is not extensively available in public literature, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated potent inhibitory activity against several important kinase targets. This guide will leverage data from a well-characterized derivative to illustrate the principles and methodologies.

II. Featured Compound Class: Imidazo[4,5-b]pyridine Derivatives

Derivatives of the imidazo[4,5-b]pyridine core have been identified as potent inhibitors of several kinase families, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).[2][3] These kinases are critical regulators of cell cycle progression, proliferation, and survival, making them attractive targets for anticancer therapies.

For the purpose of these application notes, we will focus on a representative compound from the literature, 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (hereafter referred to as Compound 31), a potent inhibitor of Aurora kinases.[4]

Mechanism of Action

Imidazo[4,5-b]pyridine-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of kinase activity disrupts the downstream signaling pathways controlled by the target kinase, leading to various cellular effects such as cell cycle arrest and apoptosis.

Quantitative Data

The inhibitory activity of imidazo[4,5-b]pyridine derivatives against their target kinases is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the inhibitory potency of selected imidazo[4,5-b]pyridine derivatives against their respective kinase targets.

Compound IDTarget Kinase(s)IC50 / Kd (nM)Reference
Compound 31 Aurora-A42[4]
Aurora-B198[4]
Aurora-C227[4]
Compound 27e Aurora-AKd = 7.5[2]
Aurora-BKd = 48[2]
FLT3Kd = 6.2[2]
FLT3-ITDKd = 38[2]
FLT3(D835Y)Kd = 14[2]
Compound Series CDK9IC50 = 630 - 1320[3]

III. Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Aurora A kinase, a key regulator of mitosis. Inhibition of Aurora A by a compound like the featured imidazo[4,5-b]pyridine derivative can lead to mitotic arrest and apoptosis.

Aurora_A_Signaling cluster_0 Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 Activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Apoptosis Apoptosis Aurora_A->Apoptosis Prevents Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Centrosome_Maturation->G2_M Spindle_Assembly->Mitosis Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->Aurora_A Inhibits

Aurora A Signaling Pathway
Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing novel kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Discovery Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Confirmation Hit Confirmation & IC50 Determination HTS->Hit_Confirmation Selectivity Kinase Selectivity Profiling Hit_Confirmation->Selectivity Cell_Based Cell-Based Assays (Target Engagement & Potency) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo

Kinase Inhibitor Discovery Workflow

IV. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound or its derivatives as kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 value of a test compound against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant target kinase (e.g., Aurora A)

  • Kinase-specific substrate (e.g., Kemptide)

  • ATP (Adenosine 5'-triphosphate)

  • This compound or derivative, dissolved in DMSO

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor or liquid handling system

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

    • Include a DMSO-only control (vehicle control) and a positive control inhibitor.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions (typically in the low nanomolar range for the kinase and at the Km for the substrate).

    • Add 2 µL of the 2X kinase/substrate solution to each well containing the compound.

    • Prepare a "no kinase" control by adding 2 µL of 2X substrate solution without the enzyme to a set of wells. This will serve as the 100% inhibition control.

  • Reaction Initiation and Incubation:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the target kinase.

    • To initiate the kinase reaction, add 2 µL of the 2X ATP solution to all wells. The final reaction volume will be 5 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (RLU_compound - RLU_no_kinase) / (RLU_vehicle - RLU_no_kinase))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HCT116 for Aurora A)

  • Cell culture medium and supplements

  • 6-well cell culture plates

  • This compound or derivative, dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B activity)

  • Primary antibody for the total substrate protein (loading control)

  • Primary antibody for a housekeeping protein (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total substrate and a housekeeping protein to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and/or the housekeeping protein signal.

    • Determine the effect of the compound on substrate phosphorylation relative to the vehicle control.

V. Conclusion

The 3H-Imidazo[4,5-b]pyridine scaffold represents a valuable starting point for the design and development of potent and selective kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the inhibitory activity of novel derivatives, from initial biochemical screening to characterization in a cellular context. By employing these methodologies, scientists can advance our understanding of kinase biology and contribute to the discovery of new therapeutic agents for a range of diseases.

References

Application of 3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core, particularly those with a carboxylic acid moiety at the 6-position, have emerged as promising candidates for anticancer drug development. These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key cellular enzymes and the induction of programmed cell death. This document provides a comprehensive overview of the application of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid derivatives in various cancer cell lines, along with detailed protocols for their evaluation.

Data Presentation: Cytotoxic Activity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of various 3H-imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: IC50 Values of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

CompoundSubstitution at C2Cancer Cell LineIC50 (µM)
3h 4-methoxyphenylMCF-7 (Breast)Data not quantified
3h 4-methoxyphenylBT-474 (Breast)Data not quantified
3j 4-nitrophenylMCF-7 (Breast)Data not quantified
3j 4-nitrophenylBT-474 (Breast)Data not quantified

Note: The study reported prominent activity but did not provide specific IC50 values[1].

Table 2: IC50 Values of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives [2][3]

CompoundCancer Cell LineIC50 (µmol/L)
3g PANC-1 (Pancreatic)83.54
3h PANC-1 (Pancreatic)57.69
3h HCT-15 (Colon)66.92
Various K562 (Leukemia)42 - 57
Various MCF-7 (Breast)44 - 72
Various SaOS2 (Osteosarcoma)52.5 - 71.5
3b MDA-MB-468 (Breast)66.46
3e MDA-MB-468 (Breast)78.82
3g MDA-MB-468 (Breast)69.34

Table 3: IC50 Values of Novel Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors [4]

CompoundCancer Cell LineIC50 (µM)
I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX MCF-7 (Breast)0.63 - 1.32
I, VIIc, VIIe, VIIf, VIII, IX HCT116 (Colon)Not specified

Mechanisms of Action & Signaling Pathways

Several mechanisms of action have been proposed for the anticancer effects of 3H-imidazo[4,5-b]pyridine derivatives. These include the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[5] Key molecular targets identified include Cyclin-Dependent Kinase 9 (CDK9) and Cyclooxygenase-2 (COX-2).[3][4]

CDK9 Inhibition Pathway

Certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against CDK9.[4] CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering apoptosis in cancer cells.

CDK9_Inhibition_Pathway Compound Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T1 Compound->CDK9 Inhibits RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates Transcription Transcription Elongation RNA_Pol_II->Transcription Mcl1 Mcl-1 (Anti-apoptotic) Transcription->Mcl1 Expression Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

Caption: CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives.

COX-2 Inhibition Pathway

A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated selective inhibition of COX-2.[2][3] COX-2 is an enzyme often overexpressed in tumors, contributing to inflammation and cell proliferation. Its inhibition can reduce tumor growth and angiogenesis.

COX2_Inhibition_Pathway Compound 2,3-Diaryl-3H-imidazo[4,5-b]pyridine COX2 COX-2 Enzyme Compound->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis

Caption: COX-2 Inhibition by Imidazo[4,5-b]pyridine Derivatives.

p53-Mediated Cell Cycle Arrest

Some imidazopyridine compounds have been observed to induce cell cycle arrest, a process often mediated by the tumor suppressor protein p53.[6] Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle, preventing cell division.

Cell_Cycle_Arrest_Pathway Compound Imidazopyridine Compound p53 p53 Compound->p53 Activates p21 p21 p53->p21 Upregulates CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Inhibits Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle

Caption: p53-Mediated Cell Cycle Arrest.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with 3H-imidazo[4,5-b]pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate overnight to allow attachment A->B C 3. Treat cells with varying concentrations of compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (5 mg/mL) to each well D->E F 6. Incubate for 2-4 hours (formation of formazan) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % cell viability and determine IC50 H->I

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 3H-Imidazo[4,5-b]pyridine derivative stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 3H-imidazo[4,5-b]pyridine derivative in complete culture medium from a stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for p53 and p21

This protocol is for detecting changes in the expression of p53 and p21 proteins in cancer cells treated with 3H-imidazo[4,5-b]pyridine derivatives.

Western_Blot_Workflow A 1. Treat cells with compound B 2. Lyse cells and extract proteins A->B C 3. Determine protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane (e.g., 5% milk) E->F G 7. Incubate with primary antibodies (anti-p53, anti-p21, loading control) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect chemiluminescence H->I J 10. Analyze band intensity I->J

Caption: Western Blot Experimental Workflow.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with 3H-imidazo[4,5-b]pyridine derivatives using propidium iodide (PI) staining and flow cytometry.

Flow_Cytometry_Workflow A 1. Treat cells with compound B 2. Harvest and wash cells A->B C 3. Fix cells in cold 70% ethanol B->C D 4. Wash and resuspend in PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by flow cytometry F->G H 8. Gate cell populations and analyze DNA content histograms G->H

References

Developing Potent BET Inhibitors from Imidazo[4,5-b]pyridine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of Bromodomain and Extra-Terminal (BET) domain inhibitors based on the versatile imidazo[4,5-b]pyridine scaffold. This class of inhibitors has shown significant promise in various therapeutic areas, including oncology and neuroinflammation.

Introduction to Imidazo[4,5-b]pyridine-Based BET Inhibitors

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing for interactions with a wide range of biological targets.[1] In recent years, this scaffold has been successfully utilized to develop potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, these inhibitors can displace BET proteins from chromatin, leading to the downregulation of key oncogenes like c-Myc and suppression of pro-inflammatory pathways such as NF-κB.

A notable example from this class is DDO-8926, a potent and selective BET inhibitor developed for the management of neuropathic pain. Preclinical studies have demonstrated its ability to alleviate mechanical hypersensitivity in a spared nerve injury model by inhibiting the expression of pro-inflammatory cytokines.

Data Presentation

In Vitro Activity of Imidazo[4,5-b]pyridine-Based Inhibitors

The following table summarizes the in vitro potency of representative imidazo[4,5-b]pyridine derivatives against various biological targets, including BET bromodomains and kinases.

CompoundTarget(s)Assay TypeIC50/Kᵢ/KᏧ (nM)Cell Line(s)Reference
DDO-8926 BRD4(BD1)AlphaScreenIC50: 24.3N/AGong et al., J Med Chem.2023
GSK1070916 Aurora B/C, Aurora AKinase AssayKᵢ: 0.38 (B), 1.5 (C), 492 (A)A549 (Lung)In Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds
CCT137690 Aurora A, B, CKinase AssayIC50: 15 (A), 25 (B), 19 (C)SW620 (Colon)[2]
Compound 27e Aurora A, B; FLT3Kinase AssayKᏧ: 7.5 (A), 48 (B), 6.2 (FLT3)HCT116, MV4-11[3]
Compound 31 Aurora A, B, CKinase AssayIC50: 42 (A), 198 (B), 227 (C)HCT116[4]
Compound 10 BRD4(BD1)FEP CalculationIC50: 1.9MV4-11[5]
Compound 14 N/AAntiproliferativeIC50: 700SW620 (Colon)[6][7]
Compound 21 TubulinAntiproliferativeIC50: 200-600Various[8]
Cellular Activity of Imidazo[4,5-b]pyridine-Based Inhibitors

This table presents the cellular activity of selected compounds, demonstrating their effects on cell proliferation and other cellular processes.

CompoundAssay TypeCell Line(s)IC50/EC50 (µM)Observed EffectReference
GSK1070916 Cell ProliferationA549 (Lung)0.007Inhibition of cell growthIn Vitro vs. In Vivo Antiproliferative Activity of Imidazo[4,5-b]pyridine Compounds
Compound 27e Cell ProliferationHCT116, MV4-110.3, 0.291Inhibition of cell growth[3]
Compound 10 AntiproliferativeSW620 (Colon)0.4Inhibition of cell proliferation[6][7]
Compound 8 AntiproliferativeHeLa, PC3, SW6201.8-3.2Inhibition of cell proliferation[6]
Compound 19 AntiproliferativeVarious1.45-4.25G2/M cell cycle arrest[9]

Experimental Protocols

General Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the synthesis of the imidazo[4,5-b]pyridine scaffold, which can be adapted for the synthesis of various BET inhibitors, including analogs of DDO-8926. The primary method involves the condensation of a substituted 2,3-diaminopyridine with an aromatic aldehyde.

Materials:

  • Substituted 2,3-diaminopyridine

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted 2,3-diaminopyridine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in DMSO.

  • Add sodium metabisulfite (1.1 eq) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-aryl-1H-imidazo[4,5-b]pyridine.[10]

2,3-Diaminopyridine 2,3-Diaminopyridine Reaction Reaction 2,3-Diaminopyridine->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Reaction->Imidazo[4,5-b]pyridine Na2S2O5, DMSO, Heat

Synthesis of the Imidazo[4,5-b]pyridine Scaffold.

Biochemical Assay: BRD4(BD1) AlphaScreen Assay

This protocol details a method to measure the binding of an imidazo[4,5-b]pyridine inhibitor to the first bromodomain of BRD4 (BRD4-BD1) using the AlphaScreen technology.

Materials:

  • His-tagged BRD4(BD1) protein

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • Test compounds (e.g., DDO-8926) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add His-tagged BRD4(BD1) protein to a final concentration of 10-20 nM.

  • Add biotinylated histone H4 peptide to a final concentration of 10-20 nM.

  • Incubate at room temperature for 30 minutes.

  • Add a mixture of Donor and Acceptor beads and incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values from the dose-response curves.

cluster_workflow AlphaScreen Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add BRD4 & Peptide Add BRD4 & Peptide Dispense Compound->Add BRD4 & Peptide Incubate Incubate Add BRD4 & Peptide->Incubate Add Beads Add Beads Incubate->Add Beads Read Plate Read Plate Add Beads->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data

AlphaScreen Assay Workflow.

Cellular Assay: Western Blot for c-Myc Expression

This protocol describes the procedure to assess the effect of imidazo[4,5-b]pyridine BET inhibitors on the expression of the oncoprotein c-Myc in cancer cells.

Materials:

  • Cancer cell line (e.g., MV4-11, HeLa)

  • Cell culture medium and supplements

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-c-Myc, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-β-actin antibody for loading control.

In Vivo Model: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol outlines the creation of the SNI model in mice to evaluate the efficacy of imidazo[4,5-b]pyridine BET inhibitors in alleviating neuropathic pain.[11]

Materials:

  • Male C57BL/6 mice

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments (forceps, scissors)

  • Sutures

  • Test compound (e.g., DDO-8926)

  • Vehicle control

  • Von Frey filaments for behavioral testing

Procedure:

  • Anesthetize the mouse and shave the lateral surface of the left thigh.

  • Make a small incision in the skin and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11]

  • Close the muscle and skin with sutures.

  • Allow the animals to recover for 5-7 days.

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

  • Assess mechanical allodynia using von Frey filaments at different time points post-treatment.

Signaling Pathways and Mechanisms of Action

BET inhibitors primarily exert their effects by modulating gene transcription. The binding of a BET inhibitor to the bromodomains of BRD4 prevents its interaction with acetylated histones, leading to the displacement of BRD4 from chromatin. This disrupts the transcriptional machinery at super-enhancers of key oncogenes and pro-inflammatory genes.

BET_Inhibitor BET_Inhibitor BRD4 BRD4 BET_Inhibitor->BRD4 Binds to Bromodomain Acetylated_Histones Acetylated_Histones BRD4->Acetylated_Histones Normally binds Transcriptional_Machinery Transcriptional_Machinery BRD4->Transcriptional_Machinery Recruits Chromatin Chromatin Acetylated_Histones->Chromatin Gene_Transcription Gene_Transcription Transcriptional_Machinery->Gene_Transcription Initiates Oncogenes_Inflammatory_Genes Oncogenes_Inflammatory_Genes Gene_Transcription->Oncogenes_Inflammatory_Genes Expression of

Mechanism of Action of BET Inhibitors.

Two of the most well-characterized downstream pathways affected by BET inhibition are the c-Myc and NF-κB signaling cascades. Downregulation of c-Myc transcription leads to cell cycle arrest and apoptosis in cancer cells. Inhibition of the NF-κB pathway results in a potent anti-inflammatory response.

BET_Inhibition BET_Inhibition c-Myc_Downregulation c-Myc_Downregulation BET_Inhibition->c-Myc_Downregulation NF-kB_Inhibition NF-kB_Inhibition BET_Inhibition->NF-kB_Inhibition Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis c-Myc_Downregulation->Cell_Cycle_Arrest_Apoptosis Anti-inflammatory_Response Anti-inflammatory_Response NF-kB_Inhibition->Anti-inflammatory_Response

Downstream Effects of BET Inhibition.

References

Application Notes and Protocols: Investigating 3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research directly implicating 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid in the treatment or study of neuropathic pain has not been extensively published in peer-reviewed literature. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of novel compounds within the imidazo[4,5-b]pyridine class for neuropathic pain, based on common methodologies in the field.

Introduction and Rationale

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology, involving peripheral and central sensitization, neuroinflammation, and aberrant signaling, presents significant challenges for drug development. The imidazo[4,5-b]pyridine scaffold is a versatile heterocyclic structure found in various biologically active compounds. Derivatives of this scaffold have been explored for their potential as kinase inhibitors, receptor antagonists, and modulators of other cellular targets relevant to pain and inflammation.

These notes provide a comprehensive guide for the initial screening and preclinical evaluation of a test compound, such as this compound (referred to herein as "Test Compound"), as a potential therapeutic agent for neuropathic pain. The protocols outlined below cover in vitro characterization, in vivo efficacy testing in a rodent model, and associated behavioral assessments.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of the Test Compound is uncharacterized, many small molecule inhibitors investigated for neuropathic pain target key signaling pathways involved in neuronal sensitization. A plausible hypothesis is the inhibition of a kinase, such as a mitogen-activated protein kinase (MAPK), or the modulation of an ion channel, like a transient receptor potential (TRP) channel, which are crucial in the transmission of pain signals. The diagram below illustrates a hypothetical signaling cascade that could be targeted by the Test Compound.

hypothetical_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) Nerve_Injury Nerve Injury / Inflammatory Mediators Receptor Receptor (e.g., TLR4, TNFR) Nerve_Injury->Receptor Activates Adapter_Proteins Adapter Proteins Receptor->Adapter_Proteins Recruits MAPK_Cascade MAPK Cascade (p38, ERK, JNK) Adapter_Proteins->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, CREB) MAPK_Cascade->Transcription_Factors Phosphorylates Test_Compound Test Compound (3H-Imidazo[4,5-B]pyridine -6-carboxylic acid) Test_Compound->MAPK_Cascade Inhibits Gene_Expression Upregulation of Pro-nociceptive Genes (Cytokines, Channels) Transcription_Factors->Gene_Expression Promotes Increased_Excitability Increased Neuronal Excitability Gene_Expression->Increased_Excitability Leads to experimental_workflow Start Start: Novel Compound Synthesis (this compound) In_Vitro Phase 1: In Vitro Screening Start->In_Vitro Assays Target Binding Assays (e.g., Kinase Panel) Cell-based Functional Assays (e.g., Calcium Imaging) In_Vitro->Assays In_Vivo Phase 2: In Vivo Efficacy Assays->In_Vivo If Promising (Good Potency & Selectivity) Model Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury - CCI) In_Vivo->Model Behavioral Behavioral Testing (von Frey, Hargreaves) Model->Behavioral Analysis Phase 3: Data Analysis & Decision Behavioral->Analysis Go_NoGo Go/No-Go Decision for Further Development Analysis->Go_NoGo End End: Lead Optimization or Termination Go_NoGo->End decision_framework Input Input: In Vitro & In Vivo Data Potency Is In Vitro Potency Sufficient? (e.g., IC50 < 100 nM) Input->Potency Selectivity Is there adequate Selectivity against Anti-targets? Potency->Selectivity Yes Stop Stop Development or Initiate SAR Optimization Potency->Stop No Efficacy Is In Vivo Efficacy Significant? (e.g., >50% MPE) Selectivity->Efficacy Yes Selectivity->Stop No Window Is there a sufficient Therapeutic Window? (Efficacy vs. Side Effects) Efficacy->Window Yes Efficacy->Stop No Proceed Proceed to Advanced Toxicology & PK/PD Modeling Window->Proceed Yes Window->Stop No

3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid: A Versatile Scaffold for Biochemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3H-Imidazo[4,5-b]pyridine-6-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and chemical biology. Structurally analogous to purines, these molecules have been effectively utilized as scaffolds for the development of potent and selective modulators of various biological targets. Their versatile nature allows for chemical modifications that can fine-tune their biological activity, making them ideal candidates for the development of molecular probes for biochemical assays. This document provides an overview of the applications of the imidazo[4,5-b]pyridine core as a molecular probe, with a focus on its use in kinase inhibition assays. Detailed protocols and representative data are provided to guide researchers in utilizing this scaffold for their specific research needs.

Principle Applications

The primary application of the 3H-imidazo[4,5-b]pyridine scaffold is in the development of kinase inhibitors. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazo[4,5-b]pyridine core can be functionalized to interact with the ATP-binding site of specific kinases, leading to potent and selective inhibition.

Furthermore, the inherent fluorescence properties of some imidazo[4,5-b]pyridine derivatives allow for their use as fluorescent probes. These probes can be employed to study enzyme kinetics, protein-ligand interactions, and for cellular imaging applications. Modifications to the core structure can modulate the photophysical properties, enabling the design of probes with specific excitation and emission wavelengths.

Data Presentation: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the inhibitory activity of various 3H-imidazo[4,5-b]pyridine derivatives against several protein kinases. This data highlights the potential of this scaffold in developing potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
Derivative AAurora Kinase A15[Fictionalized for illustration]
Derivative BAurora Kinase B28[Fictionalized for illustration]
Derivative CVEGFR245[Fictionalized for illustration]
Derivative DJAK28[Fictionalized for illustration]
Derivative EAKT1120[Fictionalized for illustration]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a 3H-imidazo[4,5-b]pyridine-based compound against a target kinase using a luminescence-based ATP detection assay.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A, VEGFR2, JAK2)

  • Kinase-specific substrate peptide

  • This compound derivative (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions (e.g., 1:3) in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a background control (0% kinase activity).

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase assay buffer, the target kinase, and its specific substrate at their optimal concentrations.

  • Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well.

  • ATP Addition: To start the reaction, add 5 µL of ATP solution (at a concentration typically around the Km for the specific kinase) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Many imidazo[4,5-b]pyridine derivatives are designed to inhibit kinases within this pathway, such as JAK2.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK P-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Phosphorylates P_STAT P-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Probe 3H-Imidazo[4,5-B]pyridine -6-carboxylic acid (Inhibitor) Probe->JAK Inhibits

Caption: JAK/STAT signaling pathway with the point of inhibition by a molecular probe.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Prep_Plate Dispense Compound/ Controls into 384-well Plate Prep_Compound->Prep_Plate Add_Kinase Add Kinase/ Substrate Mixture Prep_Plate->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Rxn Stop Reaction & Deplete ATP Incubate->Stop_Rxn Gen_Signal Generate Luminescent Signal Stop_Rxn->Gen_Signal Read_Plate Measure Luminescence Gen_Signal->Read_Plate Analyze Analyze Data & Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold is a valuable tool for the development of molecular probes for biochemical assays. Its utility as a core structure for potent kinase inhibitors has been well-established. The provided protocols and representative data serve as a starting point for researchers to explore the potential of this versatile molecule in their own investigations. Further derivatization of this scaffold can lead to the discovery of novel probes with enhanced selectivity and unique properties for a wide range of biochemical and cellular applications.

Application Notes and Protocols: Cytotoxicity Assay for 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3H-Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Studies have revealed their potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3] Given the therapeutic potential of this scaffold, it is crucial to characterize the cytotoxic effects of novel derivatives such as 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable and widely used colorimetric method to evaluate cell viability and proliferation.[4][5][6] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][7] The intensity of the resulting color is directly proportional to the number of viable cells.[4][7]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, K562, HeLa)[3][8]

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]

  • MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the following day, prepare serial dilutions of the test compound in the culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include wells with untreated cells as a negative control and wells with vehicle (solvent) only as a vehicle control.[9] A set of wells with medium only should be included for background subtraction.[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, protected from light.[5][7][10]

    • After incubation, carefully remove the MTT solution.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[4]

  • Data Acquisition:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7][10] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines.

Cell LineTreatment Duration (hours)IC₅₀ (µM)
MCF-7 24Value
48Value
72Value
K562 24Value
48Value
72Value
HeLa 24Value
48Value
72Value
Positive Control (e.g., Doxorubicin) 48Value

IC₅₀ values represent the mean ± standard deviation of at least three independent experiments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compound Add Serial Dilutions of This compound overnight_incubation->add_compound treatment_incubation Incubate for 24, 48, or 72h add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation add_solvent Add Solubilization Solvent (DMSO) mtt_incubation->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell compound 3H-Imidazo[4,5-B]pyridine- 6-carboxylic acid tubulin Tubulin compound->tubulin Inhibition cox2 COX-2 Enzyme compound->cox2 Inhibition microtubules Microtubule Dynamics tubulin->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Potential mechanisms of cytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct synthetic approach involves the cyclization of a diaminopyridine precursor, specifically 5,6-diaminonicotinic acid, with a one-carbon source. Formic acid is a commonly used reagent for this transformation, which upon heating, facilitates the formation of the imidazole ring.

Q2: My yield of 5,6-diaminonicotinic acid is low. How can I improve it?

A2: The synthesis of 5,6-diaminonicotinic acid, a key precursor, is critical for the overall yield. Common methods include a nitration-reduction pathway starting from nicotinic acid derivatives.[1] Inconsistent yields in this process can often be attributed to incomplete reduction of the nitro group or competing side reactions. Ensure that the reduction step, for instance, catalytic hydrogenation, goes to completion by monitoring the reaction progress and using a fresh, active catalyst.

Q3: Are there alternative methods to synthesize the imidazo[4,5-b]pyridine core?

A3: Yes, several alternative strategies exist for constructing the imidazo[4,5-b]pyridine scaffold, although they may require modification to incorporate the 6-carboxylic acid moiety. These include palladium-catalyzed cross-coupling reactions, tandem reactions from precursors like 2-chloro-3-nitropyridine, and microwave-assisted synthesis which can often improve yields and reduce reaction times.[2]

Q4: What are the critical parameters to control during the cyclization step?

A4: The cyclization of 5,6-diaminonicotinic acid with formic acid is sensitive to temperature and reaction time. It is crucial to maintain the recommended reflux temperature to ensure the reaction proceeds efficiently. Prolonged heating or excessively high temperatures can lead to degradation of the starting material or product.

Q5: How can I effectively purify the final product?

A5: Purification of this compound typically involves recrystallization from a suitable solvent system. Due to its carboxylic acid and basic nitrogen functionalities, the product's solubility is pH-dependent. Adjusting the pH of the solution can be a key step in both precipitation and purification. The product can be precipitated from an aqueous solution by adjusting the pH to its isoelectric point.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of 5,6-diaminonicotinic acid 1. Inactive or insufficient formic acid. 2. Reaction temperature is too low. 3. Poor quality of starting material (5,6-diaminonicotinic acid).1. Use a fresh bottle of formic acid or an equivalent reagent like triethyl orthoformate. 2. Ensure the reaction mixture is refluxing vigorously. Use a high-boiling solvent if necessary. 3. Verify the purity of 5,6-diaminonicotinic acid by NMR or LC-MS before starting the reaction.
Formation of multiple products (observed by TLC/LC-MS) 1. Incomplete cyclization leading to formylated intermediates. 2. Side reactions such as decarboxylation. 3. Polymerization of starting materials or intermediates.1. Increase the reaction time or temperature to promote full cyclization. 2. Avoid excessive heating. Consider using milder cyclization conditions, such as heating in formic acid at a lower temperature for a longer duration. 3. Ensure an inert atmosphere if starting materials are sensitive to oxidation.
Difficulty in isolating the product 1. Product is too soluble in the reaction mixture or workup solvents. 2. Incorrect pH during precipitation. 3. Formation of salts that are highly water-soluble.1. After completion of the reaction, carefully neutralize the excess formic acid. Cool the reaction mixture to induce precipitation. 2. Systematically adjust the pH of the filtrate to find the isoelectric point where the product has minimal solubility. 3. After pH adjustment, allow sufficient time for precipitation, potentially at reduced temperatures.
Product appears dark or contains colored impurities 1. Degradation of starting materials or product due to excessive heat. 2. Presence of impurities from the synthesis of 5,6-diaminonicotinic acid. 3. Air oxidation of the diaminopyridine precursor.1. Reduce the reaction temperature or time. 2. Purify the 5,6-diaminonicotinic acid precursor before the cyclization step. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols

Synthesis of 5,6-Diaminonicotinic Acid Methyl Ester (Precursor)

A representative procedure for the synthesis of a precursor to 5,6-diaminonicotinic acid is the reduction of methyl 6-amino-5-nitronicotinate.

  • Dissolve 1.0 g of methyl 6-amino-5-nitronicotinate in 10 mL of methanol.

  • Add 0.1 g of 5% palladium on carbon catalyst to the solution.

  • Subject the mixture to hydrogenation at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the palladium catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain methyl 5,6-diaminonicotinate as yellow, needle-like crystals.[3]

Synthesis of this compound

This protocol is based on the general principle of cyclizing a diaminopyridine with formic acid.

  • To a round-bottom flask, add 5,6-diaminonicotinic acid.

  • Add an excess of 98-100% formic acid to the flask.

  • Heat the reaction mixture to reflux for a period of 4-6 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • Add water to the residue and adjust the pH with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., water/ethanol mixture) to obtain pure this compound.

Visualizations

Synthesis_Pathway A Nicotinic Acid Derivative B 5-Nitro-6-aminonicotinic Acid Derivative A->B Nitration C 5,6-Diaminonicotinic Acid B->C Reduction D 3H-Imidazo[4,5-B]pyridine- 6-carboxylic acid C->D Cyclization (e.g., with HCOOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of 5,6-Diaminonicotinic Acid start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_reaction Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_reaction Pure purify_sm->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Formed? incomplete->side_products No optimize_time Increase Reaction Time/Temperature incomplete->optimize_time Yes optimize_conditions Adjust Reaction Conditions (e.g., inert atmosphere) side_products->optimize_conditions Yes check_workup Review Workup and Purification Protocol side_products->check_workup No end Improved Yield optimize_time->end optimize_conditions->end optimize_ph Optimize pH for Precipitation check_workup->optimize_ph Precipitation Issue check_workup->end Protocol OK optimize_ph->end

References

Optimization of reaction conditions for imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My reaction to synthesize imidazo[4,5-b]pyridine is consistently resulting in a low yield. What are the common causes, and how can I improve it?

Answer: Low yields in imidazo[4,5-b]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Consider extending the reaction time or cautiously increasing the reaction temperature.[2]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical.[1]

    • Solution: Conduct small-scale trial reactions to determine the optimal parameters without committing large quantities of starting materials.[1] Experiment with different catalysts, as they can significantly influence the reaction outcome.[3][4] The choice of solvent is also crucial; polar protic solvents like methanol or ethanol have been shown to give good yields in some cases, while aprotic solvents may result in lower yields.[5]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1]

    • Solution: Always use reagents and solvents of appropriate purity. Ensure solvents are dry, especially for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Certain reactions in organic synthesis are sensitive to air and moisture.[1]

    • Solution: If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[2]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction for product degradation over time using TLC or LC-MS.[1] It may be necessary to adjust the workup procedure to minimize decomposition. For instance, a decrease in temperature from 95 °C to 85 °C was found to be essential to avoid degradation in one study.[6]

  • Inefficient Purification: The purification method may not be optimal, leading to loss of product.[2]

    • Solution: Evaluate your purification method. For column chromatography, experiment with different solvent systems or stationary phases.[2] Recrystallization from a suitable solvent can also enhance yield and purity.[2]

Issue 2: Difficulty in Separating Regioisomers

Question: I am obtaining a mixture of regioisomers that are difficult to separate by standard column chromatography. What can I do?

Answer: The formation of regioisomers is a common challenge in the synthesis of imidazo[4,5-b]pyridines, primarily due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[2] These isomers often possess very similar physical and chemical properties, making their separation challenging.[2]

  • Chromatographic Optimization:

    • Solution: High-Performance Liquid Chromatography (HPLC) is often more effective than standard column chromatography for separating regioisomers. Develop a gradient elution method, starting with a broad gradient and then optimizing the slope, flow rate, and mobile phase composition to improve resolution.[2]

  • Reaction Condition Modification:

    • Solution: The regiochemical outcome can be influenced by reaction conditions.

      • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly affect the regioselectivity.[3]

      • Steric Hindrance: The steric bulk of the reactants can direct the reaction towards a specific isomer. Modifying substituents on the starting materials may favor the formation of the desired product.[2]

  • Structural Confirmation:

    • Solution: To definitively identify the separated regioisomers, a combination of spectroscopic techniques is necessary. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships of atoms.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing the imidazo[4,5-b]pyridine core?

A1: The most prevalent method is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives.[2] This reaction is typically performed under acidic conditions or at elevated temperatures.[2] Other approaches include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization and tandem reactions starting from 2-chloro-3-nitropyridine.[2][5]

Q2: How can I drive the condensation reaction to completion?

A2: To drive the equilibrium towards the product in a condensation reaction, removal of the water formed during the reaction is often necessary. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction in a high-boiling solvent.

Q3: What is the role of an oxidizing agent in syntheses using aldehydes?

A3: When reacting 2,3-diaminopyridine with aldehydes, the initial product is a dihydropyridine derivative. An oxidative step is required to aromatize this intermediate to the final imidazo[4,5-b]pyridine product.[3] This can sometimes be achieved by air oxidation or by the addition of a specific oxidizing agent.[3]

Quantitative Data

The following tables summarize the effect of different reaction conditions on the yield of imidazo[4,5-b]pyridine synthesis as reported in the literature.

Table 1: Effect of Solvent on the Synthesis of Substituted Imidazo[4,5-b]pyridines

EntrySolventYield (%)Reference
1H₂O-IPAExcellent[5]
2MeOHGood[5]
3EtOHGood[5]
4TolueneLower[5]
51,4-DioxaneLower[5]
6TetrahydrofuranLower[5]
71,2-DichloroethaneLower[5]

Table 2: Optimization of Reaction Conditions for a (3 + 2) Cycloaddition Synthesis

EntryAdditiveOxidantSolventTemperature (°C)Yield (%)Reference
1TBHPPhCl1200[7]
2I₂TBHPPhCl1209[7]
3HITBHPPhCl12021[7]
4NaITBHPPhCl12017[7]
5KITBHPPhCl12011[7]
6NaIO₄TBHPPhCl12059[7]
7CuITBHPPhCl12027[7]
8NaIO₄TBHPDioxane12018[7]
9NaIO₄TBHPToluene12037[7]
10NaIO₄TBHPPhCl10019[7]
11NaIO₄TBHPPhCl13048[7]
12NaIO₄ (40 mol%)TBHP (3 equiv)PhCl12070[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a generalized procedure for the condensation of 2,3-diaminopyridine with substituted benzaldehydes.[2]

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[2]

Protocol 2: Tandem One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines

This protocol outlines a one-pot, three-step reaction starting from 2-chloro-3-nitropyridine.[5]

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA (5 mL), add a primary amine (1 equivalent) and stir for 5 minutes at room temperature.

  • Heat the reaction mixture at 80°C for 2 hours to form the N-substituted product.

  • To the in situ formed N-substituted product, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) at 80°C and stir for another 45 minutes to reduce the nitro group.

  • Filter off the Zn dust.

  • Treat the resulting solution of N-substituted pyridine-2,3-diamine with an aldehyde in H₂O-IPA and heat at 85°C for 10 hours to yield the substituted imidazo[4,5-b]pyridine.[5]

  • Purify the final product by chromatography.

Visualizations

experimental_workflow start_end start_end process process decision decision analysis analysis issue issue A Start: Reagents and Solvents B Reaction Setup (Inert atmosphere if needed) A->B C Heating and Stirring (Optimized Temperature & Time) B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Reaction Complete? D->E E->C No F Workup (e.g., Quenching, Extraction) E->F Yes G Purification (Column Chromatography/Recrystallization) F->G J Troubleshoot: Low Yield? F->J H Characterization (NMR, MS, etc.) G->H K Troubleshoot: Impure Product/ Regioisomer Mixture? G->K I Final Product H->I J->B Adjust Conditions K->G Optimize Purification troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_cond Suboptimal Conditions low_yield->suboptimal_cond impure_reagents Impure Reagents low_yield->impure_reagents degradation Product Degradation low_yield->degradation monitor Monitor Progress (TLC/LC-MS) Extend Time/Increase Temp incomplete_rxn->monitor optimize Optimize Temp, Time, Catalyst, Solvent suboptimal_cond->optimize purify_reagents Use High Purity Reagents Dry Solvents impure_reagents->purify_reagents adjust_workup Modify Workup Conditions degradation->adjust_workup

References

Technical Support Center: Separation of Regioisomers in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the separation of regioisomers formed during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of regioisomers during the alkylation or arylation of my imidazo[4,5-b]pyridine core?

A1: The formation of regioisomers is a common challenge that arises from the unsymmetrical nature of the imidazo[4,5-b]pyridine scaffold.[1] The imidazole ring contains two nitrogen atoms (N1 and N3) that can be substituted, leading to a mixture of products. The reaction can occur at either of these positions, and the resulting isomers often have very similar physical and chemical properties, making their separation difficult.[1]

Q2: What are the primary methods for separating N1 and N3 regioisomers?

A2: The most common techniques employed for the separation of imidazo[4,5-b]pyridine regioisomers are flash column chromatography, fractional crystallization, and High-Performance Liquid Chromatography (HPLC).[1][2] The choice of method depends on the specific properties of the isomers, the scale of the separation, and the available equipment.

Q3: How can I definitively confirm the structure of each separated regioisomer?

A3: Unambiguous structural assignment is critical and is best achieved using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique is essential for differentiating N1 and N3 isomers. For an N1-substituted isomer, a 3-bond correlation is typically observed between the protons of the substituent and the C-7a carbon of the pyridine ring. For an N3-substituted isomer, the correlation is seen with the C-3a carbon.[3]

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space and is particularly useful for identifying N4-substituted isomers by observing a correlation between the substituent's protons and the H-5 proton of the pyridine ring.[3][4]

Q4: What factors can influence the ratio of regioisomers formed during the synthesis?

A4: The ratio of N1 to N3 isomers can be influenced by several factors, including:

  • Steric Hindrance: Bulky substituents on the starting materials may favor the formation of one isomer over the other due to steric hindrance.[1]

  • Reaction Conditions: The choice of solvent, base, and reaction temperature can significantly impact the regioselectivity of the reaction.

  • Electronic Effects: The electronic properties of the substituents on both the imidazo[4,5-b]pyridine core and the alkylating/arylating agent can influence the nucleophilicity of the N1 and N3 positions differently.

Troubleshooting Guide

Issue 1: Poor or no separation of regioisomers using flash column chromatography.

  • Possible Cause: The chosen solvent system (eluent) has insufficient selectivity for the isomers.

  • Suggested Solution:

    • Systematic Solvent Screening: Perform a thorough thin-layer chromatography (TLC) screening using a variety of solvent systems with different polarities and compositions. Test mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.

    • Solvent Modifiers: Add a small percentage (0.1-1%) of an acid (e.g., acetic acid) or a base (e.g., triethylamine or ammonia) to the eluent. This can alter the ionization state of the molecules and improve separation.

    • Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase C18 silica.

    • Gradient Elution: Employ a shallow gradient elution on your column chromatography system, slowly increasing the polarity of the eluent. This can often resolve closely eluting spots.[1]

Issue 2: The regioisomers co-crystallize or will not crystallize.

  • Possible Cause: The isomers have very similar crystal packing properties, or the mixture is acting as a eutectic.

  • Suggested Solution:

    • Solvent Screening for Crystallization: Attempt crystallization from a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).

    • Solvent/Anti-Solvent Method: Dissolve the mixture in a good solvent and slowly add an "anti-solvent" (in which the compounds are poorly soluble) to induce selective precipitation of one isomer.

    • Seed Crystals: If you can isolate a tiny amount of one pure isomer (e.g., from preparative TLC or HPLC), use it as a seed crystal in a supersaturated solution of the mixture.

Issue 3: Preparative HPLC separation is slow and yields are low.

  • Possible Cause: The analytical method has not been properly optimized and scaled for preparative work.

  • Suggested Solution:

    • Optimize Analytical Method: Before scaling up, ensure your analytical HPLC method provides good resolution (Rs > 1.5) between the isomer peaks. Experiment with different mobile phases (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, ammonium formate).[1]

    • Increase Column Loading: Methodically increase the injection volume and concentration to determine the maximum sample load that does not compromise separation.

    • Focus Gradient: Once the elution time of the isomers is known, a focused gradient can be used in the preparative run. This involves a shallow gradient around the elution point of the isomers to maximize resolution while shortening the total run time.

Data on Separation of Regioisomers

The following table summarizes conditions reported for the separation of imidazo[4,5-b]pyridine regioisomers.

Compound TypeSeparation MethodStationary PhaseEluent / Mobile PhaseOutcome / Notes
6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and 4-butyl regioisomerColumn ChromatographySilica GelEthyl acetate/Hexane (1:3)Clean separation with distinct Rf values (0.65 and 0.23).[5]
Allyl/Propargyl substituted 6-bromo-imidazo[4,5-b]pyridinesColumn ChromatographySilica GelHexane/Dichloromethane (80:20)Products were successfully isolated with yields ranging from 54% to 87%.[2]
2,6-disubstituted imidazo[4,5-b]pyridinesColumn ChromatographySilica GelDichloromethane/MethanolEffective for purification of final products after Suzuki coupling.[6]
General Regioisomeric MixturePreparative HPLCC18 SilicaAcetonitrile/Water with 0.1% Formic Acid (Gradient)A general starting point for separating polar isomers.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography Separation

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity solvent. Collect fractions and monitor them by TLC.

  • Gradient Increase: If the compounds do not elute, gradually increase the eluent polarity (e.g., from 2% to 5% to 10% ethyl acetate) until the desired separation is achieved.

  • Analysis: Combine the fractions containing each pure isomer and concentrate them under reduced pressure. Confirm the purity and identity of each isomer using NMR.

Protocol 2: Definitive Isomer Characterization by HMBC NMR

  • Sample Preparation: Dissolve 10-20 mg of a purified isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and filter it into an NMR tube.[3]

  • Instrument Setup: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf) on a high-field NMR spectrometer (500 MHz or higher is recommended).[3]

  • Data Acquisition: Set the spectral width to cover all proton and carbon signals. Acquire a sufficient number of scans (e.g., 8-16) with a relaxation delay of 1-2 seconds to ensure good signal-to-noise.[3]

  • Data Processing and Analysis: Process the 2D data and look for the key long-range correlations.

    • For N1-isomer: Identify the cross-peak between the protons on the substituent (e.g., the CH₂ group attached to N1) and the quaternary carbon C-7a.[3]

    • For N3-isomer: Identify the cross-peak between the protons on the substituent and the quaternary carbon C-3a.[3]

Visual Diagrams

Regioisomer_Formation Precursor Imidazo[4,5-b]pyridine (Tautomeric Mixture) Conditions Base, Solvent Precursor->Conditions Reagent R-X (e.g., Alkyl Halide) Reagent->Conditions N1_Isomer N1-Substituted Regioisomer Conditions->N1_Isomer  Attack at N1 N3_Isomer N3-Substituted Regioisomer Conditions->N3_Isomer  Attack at N3

Caption: Formation of N1 and N3 regioisomers from a common precursor.

Separation_Workflow Start Crude Reaction Mixture (N1 and N3 Isomers) Separation Separation Step (e.g., Column Chromatography) Start->Separation Fraction1 Isolated Fraction 1 Separation->Fraction1 Fraction2 Isolated Fraction 2 Separation->Fraction2 Analysis1 Structural Analysis (1D/2D NMR) Fraction1->Analysis1 Analysis2 Structural Analysis (1D/2D NMR) Fraction2->Analysis2 Isomer1 Confirmed Isomer A Analysis1->Isomer1 HMBC/NOESY Confirmation Isomer2 Confirmed Isomer B Analysis2->Isomer2 HMBC/NOESY Confirmation

Caption: Workflow for the separation and characterization of regioisomers.

References

Purification techniques for 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as 2,3-diaminopyridine derivatives, dicarboxylic acids or their derivatives, residual catalysts, and side-products from incomplete cyclization or over-oxidation. The specific impurities will depend on the synthetic route employed.

Q2: What is the recommended first step for purifying crude this compound?

A2: For crude material, a simple acidic wash followed by recrystallization is often a good starting point. Due to the carboxylic acid moiety, the compound's solubility is pH-dependent. Dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified product can be an effective initial purification step.

Q3: How can I improve the solubility of this compound for purification?

A3: The free acid form of this compound may have limited solubility in many organic solvents. Solubility can be significantly increased by converting it to a salt, such as a hydrochloride salt, which is reported to have high aqueous solubility.[1] This can be achieved by treatment with hydrochloric acid. For chromatographic purposes, highly polar solvents such as methanol or DMF may be required.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[2][3]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Screen a variety of polar protic and aprotic solvents. Consider solvent mixtures to fine-tune solubility. For imidazopyridine derivatives, ethanol is a common recrystallization solvent.[4]Identification of a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, maximizing recovery upon cooling.
Product is Too Soluble If the product remains in the mother liquor, reduce the volume of the solvent used. Alternatively, add a less polar anti-solvent to induce precipitation.Increased precipitation of the target compound, leading to higher recovery.
Precipitation is Too Rapid Rapid cooling can lead to the formation of fine, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.Formation of larger, more well-defined crystals with higher purity.
Incorrect pH The carboxylic acid's solubility is pH-dependent. Ensure the pH is adjusted to the isoelectric point to minimize solubility in the recrystallization medium.Maximized precipitation and recovery of the product.
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase If using normal phase silica gel, consider reverse-phase chromatography (C18) if the impurities are more polar than the product.Improved separation of the target compound from polar or non-polar impurities.
Poor Solvent System Selection Perform small-scale TLC analysis with various solvent systems to optimize separation. For imidazopyridine derivatives, gradients of Dichloromethane/Ethyl Acetate or Ethyl Acetate/Methanol have been used.[2]Clear separation between the product and impurity spots on the TLC plate, indicating a suitable solvent system for column chromatography.
Co-elution of Impurities If impurities have similar polarity, consider using a different chromatographic technique such as preparative HPLC for higher resolution.Baseline separation of the target compound from closely eluting impurities.
Compound Tailing on Silica Gel The basic nitrogen atoms in the imidazopyridine ring can interact with the acidic silica gel, causing tailing. Add a small amount of a basic modifier like triethylamine or a polar modifier like methanol to the eluent.Sharper, more symmetrical peaks during elution, leading to better separation and purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a potential recrystallization solvent (e.g., ethanol, methanol, water, or mixtures) dropwise while heating and agitating until the solid dissolves.

  • Dissolution: To the bulk of the crude material in an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystal formation has started, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. For imidazopyridine derivatives, a gradient elution is often effective, starting with a less polar mixture (e.g., 9:1 Dichloromethane:Methanol) and gradually increasing the polarity (e.g., to 4:1 Dichloromethane:Methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data

Table 1: Example Purification of this compound (1.0 g crude)

Purification MethodPurity BeforePurity AfterRecovery
Recrystallization (Ethanol)85%95%75%
Column Chromatography (DCM:MeOH gradient)85%>98%60%
Acid-Base Wash followed by Recrystallization70%92%80%

Note: The values presented in this table are illustrative examples and actual results may vary depending on the nature and quantity of impurities.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end End start Crude this compound column_chromatography Column Chromatography start->column_chromatography Direct Purification acid_base_wash Acid-Base Wash start->acid_base_wash Initial Cleanup recrystallization Recrystallization analysis HPLC, NMR, MS recrystallization->analysis column_chromatography->analysis acid_base_wash->recrystallization analysis->recrystallization end_product Purified Product (>98%) analysis->end_product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purity After Initial Purification recrystallization_check Impurity still present? start->recrystallization_check change_solvent Change Recrystallization Solvent/Mixture recrystallization_check->change_solvent Yes chromatography_check Co-elution observed? recrystallization_check->chromatography_check No slow_cooling Ensure Slow Cooling change_solvent->slow_cooling change_eluent Optimize Eluent System (TLC) chromatography_check->change_eluent Yes end_point Purity Acceptable chromatography_check->end_point No change_stationary_phase Switch to Reverse Phase change_eluent->change_stationary_phase prep_hplc Use Preparative HPLC change_stationary_phase->prep_hplc

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Enhancing Solubility of 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?

A1: The structure of this compound contains both a weakly acidic carboxylic acid group and a weakly basic imidazopyridine ring system. At neutral pH, the compound exists predominantly in its neutral, zwitterionic, or aggregated form, which has limited interaction with water molecules, leading to low aqueous solubility. For acidic compounds, solubility is often lowest at a pH close to their isoelectric point.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: The most common and effective methods for enhancing the solubility of acidic compounds like this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble salt.[1][2][3]

  • Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the aqueous vehicle.[1][2]

  • Salt Formation: Preparing a stable salt of the compound prior to dissolution.[3][4][5]

  • Use of Surfactants or Complexing Agents: Employing agents like cyclodextrins to form inclusion complexes or micelles that encapsulate the compound and increase its apparent solubility.[1]

Q3: What is a suitable starting point for solvent selection for this compound?

A3: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or methanol are often effective for imidazopyridine derivatives. For aqueous buffers in biological assays, starting with a pH-adjusted buffer or a buffer containing a small percentage of a co-solvent is recommended.

Q4: How does salt formation enhance solubility?

A4: Salt formation is a widely used and effective technique for increasing the solubility and dissolution rate of acidic or basic drug candidates.[3][5] By reacting the carboxylic acid group of this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide), an alkali metal salt is formed. These salt forms are typically more polar and have a higher affinity for water compared to the parent compound, leading to significantly improved aqueous solubility.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates when diluting a DMSO stock solution into aqueous buffer. The aqueous buffer has a low solubilizing capacity for the compound, leading to supersaturation and precipitation.1. Decrease the final concentration of the compound in the assay. 2. Increase the pH of the aqueous buffer (see Protocol 1). 3. Incorporate a co-solvent into the final aqueous buffer (see Protocol 2). 4. Use a surfactant in the final buffer to maintain solubility.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.Ensure complete dissolution of the compound before use. Visually inspect for any precipitate. Consider preparing fresh dilutions for each experiment.
Difficulty dissolving the compound directly in aqueous buffer. The compound is in its free acid form, which has low intrinsic aqueous solubility.1. Utilize pH adjustment by adding a base to the buffer to facilitate dissolution (see Protocol 1). 2. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details a method to determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • Phosphate buffer (e.g., 50 mM) at pH 6.0, 7.0, 7.4, and 8.0

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Microcentrifuge tubes

  • Shaker/vortexer

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to separate microcentrifuge tubes, each containing a buffer of a different pH.

  • Vortex the tubes for 1-2 minutes to suspend the compound.

  • Place the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the tubes to confirm the presence of undissolved solid.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Measure the pH of the supernatant to confirm the final pH.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

Protocol 2: Co-solvent Screening for Improved Solubility

This protocol outlines a method for screening different co-solvents to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

  • Microcentrifuge tubes

  • Shaker/vortexer

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to microcentrifuge tubes containing each co-solvent/buffer mixture.

  • Vortex the tubes for 1-2 minutes.

  • Place the tubes on a shaker at a constant temperature for 24 hours.

  • Centrifuge the tubes at high speed for 15 minutes.

  • Collect and filter the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Compare the solubility results across the different co-solvent systems to identify the most effective one.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitates in Assay check_conc Is the final concentration too high? start->check_conc check_pH Is the buffer pH neutral or acidic? check_conc->check_pH No sol_lower_conc Action: Lower the final concentration check_conc->sol_lower_conc Yes check_solvent Is the stock solvent miscible with the aqueous buffer? check_pH->check_solvent No sol_increase_pH Action: Increase buffer pH (>7.4) check_pH->sol_increase_pH Yes sol_add_cosolvent Action: Add a co-solvent (e.g., 1-5% DMSO) check_solvent->sol_add_cosolvent Yes sol_change_solvent Action: Use a more miscible stock solvent check_solvent->sol_change_solvent No end_success Success: Compound is soluble sol_lower_conc->end_success sol_increase_pH->end_success sol_add_cosolvent->end_success end_fail Issue Persists: Consider salt formation or formulation sol_add_cosolvent->end_fail If precipitation still occurs sol_change_solvent->end_success

Caption: Troubleshooting workflow for addressing precipitation of the compound in biological assays.

G Mechanism of pH-Dependent Solubility cluster_low_pH Low pH ( < pKa ) cluster_high_pH High pH ( > pKa ) low_pH_compound R-COOH Protonated Form low_solubility Low Aqueous Solubility low_pH_compound:f1->low_solubility equilibrium + OH⁻ - H⁺ low_pH_compound->equilibrium high_pH_compound R-COO⁻ + H⁺ Deprotonated (Salt) Form high_solubility High Aqueous Solubility high_pH_compound:f1->high_solubility equilibrium->high_pH_compound

Caption: Effect of pH on the ionization and solubility of a carboxylic acid-containing compound.

G Co-solvency Mechanism cluster_0 Without Co-solvent cluster_1 With Co-solvent compound Poorly Soluble Compound water Water (Polar Solvent) compound->water Poor Interaction cosolvent Co-solvent (e.g., DMSO) (Intermediate Polarity) solvent_mixture Water + Co-solvent Mixture (Reduced Polarity) compound2 Poorly Soluble Compound compound2->solvent_mixture Improved Interaction & Increased Solubility

Caption: How co-solvents reduce solvent polarity to improve the solubility of non-polar compounds.

References

Common side reactions in the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?

A1: The most prevalent methods for constructing the imidazo[4,5-b]pyridine scaffold involve the condensation of a 2,3-diaminopyridine derivative with either an aldehyde or a carboxylic acid (or its derivatives).[1] The reaction with aldehydes is typically performed under oxidative conditions, while the reaction with carboxylic acids often requires high temperatures or the use of a dehydrating agent.[2] Alternative strategies include palladium-catalyzed cross-coupling reactions to form a C-N bond, followed by cyclization.[1]

Q2: What is the most significant side reaction to consider during the synthesis of substituted imidazo[4,5-b]pyridines?

A2: The formation of regioisomers is a primary challenge, particularly during N-alkylation of the imidazo[4,5-b]pyridine core.[1] The scaffold possesses multiple nitrogen atoms that can be alkylated, leading to a mixture of products that can be difficult to separate. The unsymmetrical nature of the 2,3-diaminopyridine precursor can also lead to different positional isomers.[1]

Q3: How can I control the regioselectivity of N-alkylation?

A3: Several factors influence the regioselectivity of N-alkylation, including the choice of base, solvent, and temperature.[1] Steric hindrance on the imidazo[4,5-b]pyridine ring or the alkylating agent can also direct the reaction to a specific nitrogen atom.[1] The use of a phase-transfer catalyst has also been employed in these alkylation reactions.[3]

Q4: What other side reactions should I be aware of?

A4: Besides regioisomerization, other potential side reactions include over-alkylation, where multiple alkyl groups are added to the molecule, and degradation of the starting materials or product, especially at elevated temperatures.[1] In some cases, incomplete cyclization can also lead to impurities.

Q5: How can I confirm the structure of the synthesized regioisomers?

A5: Unambiguous structure determination of regioisomers is typically achieved using a combination of spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of imidazo[4,5-b]pyridines.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Reaction Conditions Experiment with different solvents, bases, or catalysts. The choice of reagents can significantly impact the reaction efficiency.
Degradation of Starting Material or Product Ensure the use of high-purity, dry reagents and solvents. If the product is sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] A decrease in temperature from 95 °C to 85 °C has been shown to be essential to avoid degradation in some cases.[4]
Inefficient Purification Evaluate the purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve both yield and purity.
Issue 2: Formation of a Mixture of Regioisomers
Possible Cause Suggested Solution
Lack of Regiocontrol in N-alkylation Modify the reaction conditions. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, THF) can significantly influence the N1/N3 alkylation ratio. Steric hindrance can also be exploited by using bulkier protecting groups or alkylating agents to favor one position over another.[1]
Tautomerization The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, leading to alkylation at multiple sites. Characterize the tautomeric equilibrium under your reaction conditions using spectroscopic methods.
Difficult Separation of Isomers If regioisomers are formed, their separation can be challenging due to similar polarities. High-Performance Liquid Chromatography (HPLC) with different stationary and mobile phases may be required. Chiral chromatography might be necessary if enantiomers are formed.
Issue 3: Presence of Over-alkylated Byproducts
Possible Cause Suggested Solution
Excess Alkylating Agent Carefully control the stoichiometry of the alkylating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess can lead to di- or poly-alkylation.
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can promote further alkylation. Monitor the reaction closely and stop it once the desired mono-alkylated product is maximized.
Use of a Strong Base A strong base can deprotonate multiple sites, making the molecule more susceptible to further alkylation. Consider using a milder base.

Data Presentation

The following tables summarize quantitative data on the synthesis of imidazo[4,5-b]pyridines, highlighting the impact of reaction conditions on product yields.

Table 1: Influence of Reaction Conditions on Product Yield in a Tandem Synthesis [5]

EntryAmineAldehydeTime (h)Yield (%)
1n-PropylamineBenzaldehyde1094
2n-Propylamine4-Nitrobenzaldehyde1096
3n-ButylamineBenzaldehyde1095
4n-Butylamine4-Nitrobenzaldehyde1097

Reaction conditions: 2-chloro-3-nitropyridine, amine, Zn, HCl, aldehyde in H₂O-IPA at 80 °C.

Table 2: Yields of N-Alkylated Imidazo[4,5-b]pyridine Derivatives [3]

Starting MaterialAlkylating AgentProductYield (%)
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromide3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine58
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromide3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine87
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromide6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine74

Reaction conditions: K₂CO₃, tetra-n-butylammonium bromide in DMF at room temperature for 24h.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol describes a general method for the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.[6]

  • Reaction Setup: Dissolve 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution. Add a catalytic amount of iodine (0.09 g, 0.531 mmol).

  • Reaction: Heat the mixture to reflux (90 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours, as indicated by the formation of a brown solid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash it three times with distilled water.

  • Purification: Dry the collected solid in an oven to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines

This protocol provides a general method for the N-alkylation of a 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative under phase-transfer catalysis conditions.[6]

  • Reaction Setup: To a solution of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.25 mmol) in DMF (40 mL), add potassium carbonate (2.75 mmol) and tetra-n-butylammonium bromide (0.187 mmol).

  • Reagent Addition: Add the alkyl halide (e.g., benzyl chloride, 2 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/dichloromethane) to isolate the N-alkylated products.

Mandatory Visualization

Logical Relationship Diagram: Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_conditions Review Reaction Conditions incomplete->check_conditions No end Improved Yield extend_time->end suboptimal Suboptimal Conditions? check_conditions->suboptimal optimize_reagents Optimize Solvent, Base, or Catalyst suboptimal->optimize_reagents Yes check_degradation Check for Degradation suboptimal->check_degradation No optimize_reagents->end degradation Degradation Observed? check_degradation->degradation protect_reaction Use Inert Atmosphere & Protect from Light degradation->protect_reaction Yes check_purification Evaluate Purification Method degradation->check_purification No protect_reaction->end inefficient_purification Inefficient Purification? check_purification->inefficient_purification optimize_purification Optimize Chromatography or Recrystallization inefficient_purification->optimize_purification Yes inefficient_purification->end No optimize_purification->end

Caption: Troubleshooting flowchart for addressing low product yield.

Experimental Workflow Diagram: Synthesis and Purification

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 2,3-Diaminopyridine & Aldehyde/Carboxylic Acid reaction Reaction: Condensation/Cyclization start->reaction monitoring Monitoring by TLC/LC-MS reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Solvent Evaporation extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization chromatography->recrystallization characterization Characterization (NMR, MS) recrystallization->characterization end end characterization->end Final Product

Caption: General experimental workflow for imidazo[4,5-b]pyridine synthesis.

Signaling Pathway Diagram: Aurora Kinase Inhibition

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora_kinase Aurora Kinase A Activation cluster_downstream Downstream Effects G2 G2 Phase M Mitosis G2->M AURKA Aurora Kinase A G2->AURKA Activation Spindle Mitotic Spindle Formation AURKA->Spindle Separation Chromosome Segregation Spindle->Separation Separation->M Leads to Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AURKA Inhibition

Caption: Inhibition of the Aurora Kinase A signaling pathway.

References

Technical Support Center: Stability of 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives during their experiments.

Troubleshooting Guides

This section addresses specific stability issues that may be encountered during the handling, storage, and formulation of this compound derivatives.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution.

  • Question: My this compound derivative is degrading quickly after being dissolved in an aqueous buffer for my in vitro assay. How can I improve its stability?

  • Answer: The stability of this compound derivatives in aqueous solutions is often pH-dependent. The imidazole and pyridine rings in the core structure contain nitrogen atoms that can be protonated or deprotonated depending on the pH, which can influence the molecule's susceptibility to hydrolysis and other degradation pathways.

    Recommendations:

    • pH Optimization: Conduct a pH stability profile study to identify the pH at which the derivative exhibits maximum stability. This typically involves dissolving the compound in a series of buffers with a pH range from 2 to 10 and monitoring its degradation over time using a stability-indicating HPLC method.

    • Buffer Selection: The choice of buffer salts can also impact stability. It is advisable to screen different buffer systems (e.g., phosphate, citrate, acetate) at the optimal pH to identify the most suitable one.

    • Temperature Control: Perform all experiments at the lowest practical temperature to slow down the rate of degradation.

    • Use of Co-solvents: If the experimental design allows, consider using a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to reduce the water activity and potentially slow down hydrolytic degradation.

Issue 2: Discoloration and Precipitation of the Compound upon Storage.

  • Question: I have observed a change in color and the formation of a precipitate in my stock solution of a this compound derivative, which is stored in the refrigerator. What could be the cause and how can I prevent it?

  • Answer: Discoloration and precipitation can be indicative of oxidative degradation or photodecomposition. The electron-rich nature of the imidazopyridine ring system can make it susceptible to oxidation.

    Recommendations:

    • Protection from Light: Store stock solutions and solid compounds in amber vials or wrapped in aluminum foil to protect them from light.

    • Inert Atmosphere: For highly sensitive derivatives, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite. The choice and concentration of the antioxidant should be optimized.

    • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.

Issue 3: Inconsistent Results in Biological Assays.

  • Question: I am getting variable results in my cell-based assays using a this compound derivative. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results can be a consequence of compound degradation. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological activity.

    Recommendations:

    • Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use.

    • Stability in Assay Media: Assess the stability of your compound directly in the cell culture medium under the assay conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of the assay and then quantifying the remaining parent compound by HPLC.

    • Formulation Strategies: For longer-term experiments, consider using a more stable formulation, such as a cyclodextrin inclusion complex, to protect the compound from degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound derivatives?

A1: Based on the chemical structure, the most probable degradation pathways are:

  • Oxidation: The imidazopyridine ring system is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Hydrolysis: The carboxylic acid group and any other labile functional groups (e.g., esters, amides) on the derivative can be susceptible to hydrolysis, especially at non-optimal pH values.

  • Photodecomposition: Exposure to UV or visible light can lead to the formation of photolytic degradation products.

Data Presentation

The following tables provide illustrative data from hypothetical stability studies on a representative this compound derivative (Compound X).

Table 1: pH-Rate Profile for the Degradation of Compound X in Aqueous Buffers at 25°C.

pHBuffer SystemRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.05 M HCl0.1584.4
4.00.05 M Acetate0.0729.6
6.00.05 M Phosphate0.02527.7
7.40.05 M Phosphate0.03122.4
9.00.05 M Borate0.1156.0

Table 2: Effect of Antioxidants on the Stability of Compound X in pH 7.4 Buffer at 40°C after 14 days.

Formulation% Remaining Compound X
Control (no antioxidant)65.2%
+ 0.1% Ascorbic Acid92.5%
+ 0.02% Butylated Hydroxytoluene (BHT)88.7%
+ 0.1% Sodium Metabisulfite90.1%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A common mobile phase combination is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).

  • Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient, flow rate, and detection wavelength to achieve good resolution between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathways 3H-Imidazo[4,5-b]pyridine-6-carboxylic_acid_Derivative 3H-Imidazo[4,5-b]pyridine-6-carboxylic_acid_Derivative Oxidative_Degradation Oxidative_Degradation 3H-Imidazo[4,5-b]pyridine-6-carboxylic_acid_Derivative->Oxidative_Degradation Hydrolytic_Degradation Hydrolytic_Degradation 3H-Imidazo[4,5-b]pyridine-6-carboxylic_acid_Derivative->Hydrolytic_Degradation Photolytic_Degradation Photolytic_Degradation 3H-Imidazo[4,5-b]pyridine-6-carboxylic_acid_Derivative->Photolytic_Degradation N-Oxide_Products N-Oxide_Products Oxidative_Degradation->N-Oxide_Products Ring-Opened_Products Ring-Opened_Products Oxidative_Degradation->Ring-Opened_Products Hydrolyzed_Products Hydrolyzed_Products Hydrolytic_Degradation->Hydrolyzed_Products Photodegradants Photodegradants Photolytic_Degradation->Photodegradants

Caption: Potential degradation pathways for the derivatives.

Experimental_Workflow cluster_0 Stability Assessment cluster_1 Stabilization Strategy Forced_Degradation Forced_Degradation Stability_Indicating_Method_Development Stability_Indicating_Method_Development Forced_Degradation->Stability_Indicating_Method_Development Antioxidant_Screening Antioxidant_Screening Forced_Degradation->Antioxidant_Screening pH_Profile_Study pH_Profile_Study Stability_Indicating_Method_Development->pH_Profile_Study Photostability_Study Photostability_Study Stability_Indicating_Method_Development->Photostability_Study pH_Adjustment pH_Adjustment pH_Profile_Study->pH_Adjustment Optimized_Formulation Optimized_Formulation pH_Adjustment->Optimized_Formulation Antioxidant_Screening->Optimized_Formulation Excipient_Screening Excipient_Screening Excipient_Screening->Optimized_Formulation

Caption: Workflow for stability testing and improvement.

Technical Support Center: Scaling Up 3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and scale-up of 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method involves a two-stage process: first, the synthesis of the key intermediate, 2,3-diamino-5-pyridinecarboxylic acid, followed by a cyclization reaction with a one-carbon source like formic acid to form the imidazole ring.[1][2]

Q2: What are the most critical factors to consider when scaling up this synthesis?

When moving from bench-scale to pilot or production scale, the most critical factors are:

  • Purity of the Starting Materials: Impurities in the 2,3-diamino-5-pyridinecarboxylic acid precursor can lead to significant side reactions and purification challenges.

  • Reaction Homogeneity and Mixing: Ensuring uniform mixing and heat distribution is crucial, especially during the exothermic cyclization step, to prevent localized overheating and byproduct formation.

  • Control of Reaction Temperature: Precise temperature control is essential to manage reaction kinetics and minimize the degradation of both reactants and the product.

  • Product Isolation and Purification: The final product's solubility characteristics can complicate isolation. The purification method (e.g., recrystallization, filtration) must be robust and scalable.

Q3: Why am I observing low yields during the cyclization step?

Low yields are often attributed to several factors: incomplete reaction, degradation of the product under harsh acidic conditions, or the formation of soluble byproducts that are lost during workup.[1][2] Optimizing reaction time and temperature, as well as the concentration of the acid catalyst, is key.

Q4: What are the likely impurities in the final product?

Common impurities include unreacted 2,3-diamino-5-pyridinecarboxylic acid, partially reacted intermediates (e.g., formylated diamine that has not cyclized), and potential polymeric byproducts formed at high temperatures.

Q5: How can the final product's purity be improved on a larger scale?

Improving purity involves a multi-faceted approach:

  • High-Purity Starting Materials: Begin with the highest possible quality 2,3-diamino-5-pyridinecarboxylic acid.

  • Optimized Reaction Conditions: Avoid excessive heat and prolonged reaction times to prevent degradation.

  • Controlled Precipitation/Crystallization: Carefully control the pH and temperature during product precipitation to maximize purity and obtain a filterable solid.

  • Washing: Implement a thorough washing protocol for the isolated solid with appropriate solvents to remove residual acids and unreacted starting materials.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

Stage 1: Synthesis of 2,3-Diamino-5-pyridinecarboxylic Acid (Precursor)

Problem: Low yield during the reduction of the nitro group (from a 2-amino-3-nitropyridine precursor).

  • Possible Cause: Inefficient catalyst activity (e.g., Pd/C, Raney Nickel) or incomplete reaction.

  • Solution:

    • Catalyst Quality: Ensure the catalyst is fresh and active. For catalytic hydrogenation, perform a small-scale test reaction to validate catalyst performance.

    • Hydrogen Pressure: On scale-up, ensure adequate hydrogen pressure and efficient gas-liquid mixing to avoid mass transfer limitations.

    • Solvent Choice: The solvent must fully dissolve the starting material to ensure it can interact with the catalyst.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to confirm completion before workup.

Problem: The isolated diamino precursor is dark and difficult to purify.

  • Possible Cause: Oxidation of the diamino groups upon exposure to air, or formation of colored impurities during the reduction.

  • Solution:

    • Inert Atmosphere: Handle the 2,3-diaminopyridine intermediate under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during filtration and drying.

    • Decolorization: Treat a solution of the crude product with activated carbon to remove colored impurities before crystallization.

    • Recrystallization Solvent: Experiment with different solvent systems to find one that effectively removes the impurities while providing good recovery of the desired product.

Stage 2: Cyclization with Formic Acid

Problem: The reaction is incomplete, with significant starting material remaining.

  • Possible Cause: Insufficient reaction temperature or time; inadequate concentration of formic acid.

  • Solution:

    • Temperature & Time: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and degradation. Extend the reaction time if necessary.

    • Acid Concentration: Using a higher concentration of formic acid or polyphosphoric acid (PPA) can drive the reaction to completion, but may also increase the risk of degradation.[1] This must be carefully optimized.

Problem: Formation of a tar-like, insoluble byproduct.

  • Possible Cause: Polymerization or degradation reactions occurring at elevated temperatures.

  • Solution:

    • Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time.

    • Controlled Addition: On a larger scale, consider the controlled addition of one reactant to the other to better manage the reaction exotherm.

    • Alternative Reagents: Investigate milder cyclization reagents, such as triethyl orthoformate, which may allow for lower reaction temperatures.[1]

Stage 3: Purification of Final Product

Problem: The product precipitates as a very fine powder that is difficult to filter.

  • Possible Cause: "Crashing out" of the product due to rapid pH change or cooling.

  • Solution:

    • Controlled Precipitation: Adjust the pH of the reaction mixture slowly to the isoelectric point of the carboxylic acid to induce precipitation.

    • Anti-Solvent Addition: Consider dissolving the crude product in a suitable solvent and then slowly adding an anti-solvent to promote the growth of larger crystals.

    • Aging: Allow the slurry to stir (age) for a period after precipitation to allow smaller particles to agglomerate before filtration.

Problem: The final product is contaminated with residual acid (e.g., formic acid).

  • Possible Cause: Inefficient washing of the filter cake.

  • Solution:

    • Solvent Washing: Wash the isolated solid thoroughly with a solvent in which the acid is soluble but the product is not (e.g., water, followed by a less polar solvent like ethanol or acetone).

    • Slurry Wash: For larger batches, re-slurrying the filter cake in a clean solvent can be more effective than simply washing it on the filter.

    • Drying: Dry the product under vacuum to remove any volatile residual solvents or acids.

Data Presentation

Effective scale-up requires careful optimization of reaction parameters. Use tables to log experimental conditions and outcomes systematically.

Table 1: Example Log for Cyclization Reaction Optimization

Parameter Experiment 1 Experiment 2 Experiment 3 Experiment 4
Precursor Input (g) 100100100100
Cyclization Reagent 98% Formic Acid98% Formic AcidTriethyl OrthoformatePolyphosphoric Acid
Reagent Volume (mL) 500400600500 (g)
Temperature (°C) 10011012095
Reaction Time (h) 6485
Yield (%) 75827885
Purity (LC-MS, %) 9592 (degradation noted)9798

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Formic Acid

This is a general guideline and must be optimized for scale and specific equipment.

  • Charging the Reactor: Charge the reactor with 2,3-diamino-5-pyridinecarboxylic acid (1.0 equivalent).

  • Reagent Addition: Under controlled agitation, add 4-5 volumes of 90-98% formic acid. Note any initial exotherm.

  • Heating: Heat the reaction mixture to the target temperature (typically 95-110°C).

  • Reaction Monitoring: Hold the mixture at temperature for 4-8 hours. Monitor the reaction's progress by taking samples for analysis (e.g., LC-MS) to check for the disappearance of the starting material.

  • Cooling & Isolation: Once complete, cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Precipitation: Slowly add the cooled reaction mixture to a vessel containing cold water or adjust the pH with a base (e.g., ammonium hydroxide) to the product's isoelectric point to induce precipitation.

  • Filtration and Washing: Filter the resulting solid. Wash the filter cake thoroughly with deionized water until the washings are neutral, followed by a wash with a suitable organic solvent (e.g., ethanol) to aid drying.

  • Drying: Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

Synthesis and Troubleshooting Workflows

The following diagrams illustrate the general synthetic pathway and a logical approach to troubleshooting common scale-up issues.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Purification start 2-Amino-3-nitro-5- pyridinecarboxylic Acid reduc Reduction (e.g., Catalytic Hydrogenation) start->reduc inter 2,3-Diamino-5- pyridinecarboxylic Acid reduc->inter cycl Cyclization (e.g., Formic Acid, Heat) inter->cycl crude Crude Product Slurry cycl->crude isol Isolation (Precipitation / Filtration) crude->isol wash Washing & Drying isol->wash final Pure 3H-Imidazo[4,5-b]pyridine- 6-carboxylic Acid wash->final

General Synthetic Workflow for this compound.

G start Problem Encountered During Scale-Up p1 Low Yield start->p1 p2 High Impurity Profile start->p2 p3 Poor Physical Properties (Fine powder, hard to filter) start->p3 c1a Incomplete Reaction p1->c1a c1b Product Degradation p1->c1b c1c Isolation Loss p1->c1c c2a Impure Starting Materials p2->c2a c2b Side Reactions p2->c2b c2c Inefficient Purification p2->c2c c3a Rapid Precipitation ('Crashing Out') p3->c3a c3b Incorrect pH / Temp during Isolation p3->c3b s1a Optimize Temp/Time Monitor by LC-MS c1a->s1a s1b Lower Reaction Temp Use Milder Reagents c1b->s1b s1c Optimize pH/Solvent for Precipitation c1c->s1c s2a Re-purify Precursors Use QC testing c2a->s2a s2b Check Temp Control Improve Mixing c2b->s2b s2c Improve Washing Protocol Re-crystallize c2c->s2c s3a Control Rate of pH change or Anti-solvent addition c3a->s3a s3b Develop Crystallization Protocol with Aging Step c3b->s3b

Troubleshooting Logic Flow for Common Scale-Up Challenges.

References

Technical Support Center: Overcoming Drug Resistance with Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of imidazo[4,5-b]pyridine derivatives to overcome drug resistance in cancer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with imidazo[4,5-b]pyridine derivatives.

Issue 1: Inconsistent IC50 values in cell viability assays.

  • Question: We are observing significant variability in the IC50 values of our imidazo[4,5-b]pyridine derivative in drug-resistant vs. sensitive cancer cell lines. What could be the cause?

  • Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the solubility of your compound in the culture media, as precipitation can lead to inaccurate dosing.[1] It is recommended to prepare fresh dilutions for each experiment from a high-concentration stock in DMSO and to keep the final DMSO concentration consistent and low (typically below 0.1%).[1] Secondly, cell-specific factors such as passage number and cell density at the time of treatment can significantly impact drug sensitivity.[2] It is crucial to use cells within a consistent passage range and to optimize seeding density. Finally, the metabolic activity of the cells can influence the readout of viability assays like the MTT assay. Consider using a different type of assay, such as a direct cell counting method, to confirm your results.

Issue 2: Lack of effect on drug efflux pump activity.

  • Question: Our imidazo[4,5-b]pyridine derivative was reported to inhibit the ABCB1 efflux pump, but we are not observing a significant increase in the accumulation of a known ABCB1 substrate (e.g., rhodamine 123). What should we check?

  • Answer: If you are not observing the expected inhibition of ABCB1-mediated efflux, consider the following:

    • Compound Concentration: Ensure you are using a concentration of the imidazo[4,5-b]pyridine derivative that is effective for ABCB1 inhibition, which may be different from its cytotoxic concentration.[3]

    • Assay Conditions: The incubation time with the derivative and the substrate is critical. Optimize the pre-incubation time with your compound before adding the fluorescent substrate.

    • Cell Line Expression Levels: Verify the expression level of ABCB1 in your resistant cell line using Western blotting or qPCR. Low or heterogeneous expression may result in a small signal window.

    • Substrate Competition: Be aware that some imidazo[4,5-b]pyridine derivatives may also be substrates of ABCB1, leading to competitive inhibition. This can be investigated using kinetic studies.

Issue 3: Unexpected off-target effects or cellular phenotypes.

  • Question: We are observing a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest profile) that is not consistent with the proposed mechanism of action (e.g., CDK9 inhibition) of our imidazo[4,5-b]pyridine derivative. How can we investigate this?

  • Answer: Unexpected phenotypes can arise from off-target effects of the compound.[4] To investigate this, consider the following approaches:

    • Target Engagement: Confirm that your derivative is engaging with its intended target (e.g., CDK9) in your cellular system. A cellular thermal shift assay (CETSA) can be a useful tool for this.[2]

    • Kinase Profiling: Perform a broad-panel kinase profiling assay to identify potential off-target kinases that your compound might be inhibiting.[5]

    • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to characterize the cellular effects of your compound in more detail and compare it to known inhibitors of different pathways.

    • Dose-Response Analysis: Carefully analyze the dose-response curves for different phenotypes. Off-target effects may only become apparent at higher concentrations.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which imidazo[4,5-b]pyridine derivatives overcome drug resistance?

A1: Imidazo[4,5-b]pyridine derivatives can overcome drug resistance through several mechanisms. A common mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[2][6] By inhibiting these pumps, the intracellular concentration of co-administered anticancer drugs is increased, restoring their efficacy. Another key mechanism is the inhibition of specific protein kinases that are involved in cell survival and proliferation pathways, which may be dysregulated in resistant cancer cells. For example, some derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[7][8]

Q2: How do I choose the appropriate drug-resistant cell line model for my experiments?

A2: The choice of a drug-resistant cell line is critical for the relevance of your findings. It is important to use a well-characterized cell line with a known mechanism of resistance that is relevant to the clinical setting you are trying to model. For example, if you are studying resistance to a specific drug, it is best to use a cell line that has been made resistant to that particular drug. The level of resistance (fold-resistance compared to the parental, sensitive cell line) should also be considered and quantified.

Q3: What are the best practices for dissolving and storing imidazo[4,5-b]pyridine derivatives?

A3: Most imidazo[4,5-b]pyridine derivatives are soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible (ideally ≤ 0.1%) and should be consistent across all experimental conditions, including vehicle controls.[2] Always check for compound precipitation when diluting the stock solution into aqueous media.

Quantitative Data Summary

The following tables summarize the cytotoxic and drug resistance-modulating activities of selected imidazo[4,5-b]pyridine derivatives from published studies.

Table 1: Cytotoxic Activity (IC50) of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Derivative Series 1
Compound IMCF-7Breast1.32[7]
Compound IIMCF-7Breast1.15[7]
Compound IIIaMCF-7Breast0.98[7]
Compound VIIIHCT116Colon0.63[7]
Derivative Series 2
Compound 13Capan-1Pancreatic1.50[9]
Compound 19Capan-1Pancreatic1.45[9]
Derivative Series 3
Compound 3fK562Leukemia<20[10]

Table 2: ABCB1 Modulating Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineFold Reversal of ResistanceEffective Concentration (µM)Reference
Derivative aMDR Mouse T-lymphoma-2[3]
Derivative dMDR Mouse T-lymphoma-2[3]
Derivative fMDR Mouse T-lymphoma-20[3]
Derivative gMDR Mouse T-lymphoma-20[3]
Derivative iMDR Mouse T-lymphoma-2[3]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on sensitive and drug-resistant cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivative in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Rhodamine 123 Accumulation Assay for ABCB1 Activity

This protocol measures the ability of imidazo[4,5-b]pyridine derivatives to inhibit the efflux of rhodamine 123, a fluorescent substrate of the ABCB1 transporter.[6]

  • Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the imidazo[4,5-b]pyridine derivative at the desired concentrations and incubate for 30 minutes at 37°C. Include a positive control (e.g., verapamil) and a vehicle control.

  • Rhodamine 123 Staining: Add rhodamine 123 to a final concentration of 1 µg/mL to each tube and incubate for another 60 minutes at 37°C in the dark.

  • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash the cells twice with ice-cold PBS.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).

  • Data Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of the imidazo[4,5-b]pyridine derivative compared to the vehicle control indicates inhibition of ABCB1 activity.

Protocol 3: Western Blotting for Drug Resistance-Associated Proteins (e.g., ABCB1, p-Akt)

This protocol is used to analyze the expression and phosphorylation status of proteins involved in drug resistance.

  • Cell Lysis: Treat cells with the imidazo[4,5-b]pyridine derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ABCB1, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment and Harvesting: Treat cells with the imidazo[4,5-b]pyridine derivative. Harvest both adherent and floating cells and wash them with PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations

experimental_workflow cluster_invitro In Vitro Experiments cluster_mechanism Mechanism of Action Studies cell_culture Sensitive & Resistant Cancer Cell Lines treatment Treat with Imidazo[4,5-b]pyridine Derivative (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability efflux_assay Drug Efflux Assay (Rhodamine 123) treatment->efflux_assay western_blot Western Blot (ABCB1, Kinase Pathways) treatment->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay ic50 Determine IC50 & Fold Resistance viability->ic50 mechanism_conclusion Elucidate Mechanism of Resistance Reversal ic50->mechanism_conclusion Select lead compounds efflux_assay->mechanism_conclusion western_blot->mechanism_conclusion apoptosis_assay->mechanism_conclusion

Caption: Experimental workflow for evaluating imidazo[4,5-b]pyridine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABCB1 ABCB1 (P-glycoprotein) Chemo_in Chemotherapeutic Drug (intracellular) ABCB1->Chemo_in Chemo_out Chemotherapeutic Drug (extracellular) Chemo_out->Chemo_in diffusion Chemo_in->Chemo_out efflux PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CDK9 CDK9/Cyclin T1 RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylation Transcription Gene Transcription (e.g., anti-apoptotic) RNA_Pol_II->Transcription Imidazo Imidazo[4,5-b]pyridine Derivative Imidazo->ABCB1 Inhibition Imidazo->PI3K Inhibition Imidazo->CDK9 Inhibition

Caption: Potential mechanisms of imidazo[4,5-b]pyridine derivatives.

troubleshooting_workflow start Unexpected Experimental Result q1 Is the compound soluble and stable? start->q1 sol_check Check solubility in media. Prepare fresh solutions. q1->sol_check No q2 Are cell culture conditions consistent? q1->q2 Yes sol_check->q2 cell_check Verify cell passage number and seeding density. q2->cell_check No q3 Is the assay method appropriate? q2->q3 Yes cell_check->q3 assay_check Consider alternative assays (e.g., direct cell count). q3->assay_check No q4 Is the target engaged? q3->q4 Yes assay_check->q4 target_check Perform target engagement assay (e.g., CETSA). q4->target_check No off_target Investigate off-target effects (e.g., kinase profiling). q4->off_target Yes end Refined Hypothesis/ Experiment target_check->end off_target->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

Comparative study of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of a representative 3H-Imidazo[4,5-B]pyridine derivative and other prominent kinase inhibitors targeting key signaling pathways implicated in proliferative diseases. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the performance and methodologies associated with these compounds. While direct kinase inhibitory data for 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is not extensively available in public literature, the broader class of imidazo[4,5-b]pyridine derivatives has demonstrated significant potential as kinase inhibitors.[1][2][3][4][5][6] This guide will use a potent imidazo[4,5-b]pyridine derivative targeting Aurora kinases as a representative for this class.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected kinase inhibitors against their primary targets. A lower IC50 value indicates greater potency.

Compound ClassInhibitorPrimary Target(s)IC50 (nM)
Imidazo[4,5-b]pyridine Derivative CCT137690Aurora-A, Aurora-B, Aurora-C15, 25, 19
TGF-βRI Inhibitors Galunisertib (LY2157299)TGF-βRI (ALK5)56[7][8][9]
SB-431542ALK5, ALK4, ALK794, 140, ~2000[10][11][12][13]
p38 MAPK Inhibitor Doramapimod (BIRB 796)p38α, p38β, p38γ, p38δ38, 65, 200, 520[14][15][16][17]
VEGFR-2 Inhibitors SunitinibVEGFR-2, PDGFRβ, c-Kit80, 2, (potently inhibits)[18][19]
AxitinibVEGFR-1, VEGFR-2, VEGFR-30.1, 0.2, 0.1-0.3[20][21]

Key Signaling Pathways

The inhibitors discussed in this guide target distinct but crucial signaling pathways involved in cell proliferation, differentiation, angiogenesis, and apoptosis. Understanding these pathways is critical for rational drug design and development.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of a wide range of cellular processes.[14] Its dysregulation is often associated with cancer and fibrosis. Small molecule inhibitors typically target the kinase activity of the TGF-β type I receptor (TGF-βRI or ALK5), thereby blocking the phosphorylation of downstream SMAD proteins and subsequent gene transcription.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Galunisertib SB-431542 Inhibitor->TGFbRI

TGF-β Signaling Pathway and Inhibition.
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli, such as inflammatory cytokines and environmental stress, and regulates cellular processes like inflammation, apoptosis, and cell differentiation.[22] Inhibitors of p38 MAPK, such as Doramapimod, can modulate inflammatory responses and have potential therapeutic applications in a variety of diseases.

p38_MAPK_pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor Doramapimod Inhibitor->p38

p38 MAPK Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] This process is crucial for tumor growth and metastasis. VEGFR-2 inhibitors, like Sunitinib and Axitinib, block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[7]

VEGFR2_pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Response Angiogenesis (Proliferation, Migration, Survival) PKC->Response AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor Sunitinib Axitinib Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of any comparative study. The following section details standardized protocols for in vitro and cell-based kinase assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory potential of a compound.

Workflow Diagram:

adp_glo_workflow Start Start Step1 Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Step1 Step2 Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Step1->Step2 Step3 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step2->Step3 Step4 ADP to ATP Conversion: Add Kinase Detection Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Data Analysis (IC50) Step5->End

ADP-Glo™ Kinase Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., kinase buffer with a final DMSO concentration not exceeding 1%).

    • Dilute the target kinase enzyme to the desired working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or vehicle (DMSO) for control wells.

    • Add the diluted kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[23][24]

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-luciferin reaction.[23][24]

    • Incubate for 30-60 minutes at room temperature.[23]

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol is designed to assess the inhibitory effect of a compound on the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to 70-80% confluency.

    • If necessary, stimulate the cells to induce the phosphorylation of the target protein.

    • Treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a suitable method, such as a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[25]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane thoroughly.

  • Signal Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH).

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein in response to the inhibitor treatment.

References

Validating the Anticancer Activity of 3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of novel therapeutic candidates, using the hypothetical compound 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid as an example. The methodologies and data presented are based on established preclinical in vivo models for oncology drug discovery and are intended to serve as a practical resource for researchers in the field.[1][2][3][4]

Comparative Analysis of Anticancer Efficacy

To evaluate the in vivo anticancer potential of a test compound, a direct comparison with a standard-of-care chemotherapeutic agent is essential. In this hypothetical study, the efficacy of this compound is compared against Paclitaxel, a widely used anticancer drug.[5] The following table summarizes the hypothetical quantitative data obtained from a human tumor xenograft model in mice.

Table 1: Comparative In Vivo Efficacy of this compound and Paclitaxel in a Xenograft Model

ParameterVehicle ControlThis compound (50 mg/kg)Paclitaxel (20 mg/kg)
Tumor Growth Inhibition (%) 05875
Mean Tumor Volume at Day 21 (mm³) 1500 ± 150630 ± 85375 ± 50
Median Survival (Days) 254250
Body Weight Change (%) -2-5-12
Toxic Deaths 0/100/101/10

Data are presented as mean ± standard deviation. The data in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. The following protocols outline the key experiments for assessing the anticancer activity of a test compound.

Human Tumor Xenograft Model

This model is a cornerstone in preclinical cancer research, allowing for the evaluation of therapeutic agents on human tumors grown in immunodeficient mice.[1][2][6]

1. Cell Culture and Animal Model:

  • Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media until they reach the desired confluency.
  • Female athymic nude mice (6-8 weeks old) are used as the host for tumor implantation.

2. Tumor Implantation:

  • A suspension of 1 x 10⁷ MCF-7 cells in 100 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
  • Tumors are allowed to grow until they reach a palpable size (approximately 100-150 mm³).

3. Animal Grouping and Treatment:

  • Mice are randomly assigned to three groups (n=10 per group):
  • Vehicle Control: Receives the delivery vehicle (e.g., saline, DMSO).
  • Test Compound: Receives this compound (50 mg/kg, intraperitoneal injection, daily).
  • Positive Control: Receives Paclitaxel (20 mg/kg, intravenous injection, once a week).[5]

4. Data Collection and Analysis:

  • Tumor volume is measured twice a week using calipers and calculated using the formula: (Length x Width²)/2.
  • Body weight is monitored as an indicator of toxicity.
  • The study is terminated when tumors in the control group reach a predetermined size, and survival is monitored.
  • Tumor growth inhibition is calculated at the end of the study.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using Graphviz (DOT language), depict the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

Experimental Workflow for In Vivo Validation

This diagram outlines the sequential steps involved in the in vivo validation of a novel anticancer compound.

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis CellCulture Cancer Cell Culture (e.g., MCF-7) TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (Athymic Nude Mice) AnimalAcclimatization->TumorImplantation Randomization Randomization into Treatment Groups TumorImplantation->Randomization Treatment Drug Administration (Test vs. Control) Randomization->Treatment DataCollection Tumor & Weight Measurement Treatment->DataCollection Repeated Measures Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) DataCollection->Endpoint

In vivo validation experimental workflow.

Hypothetical Signaling Pathway

Many anticancer drugs exert their effects by modulating specific signaling pathways involved in cell proliferation and survival. Derivatives of imidazo[4,5-b]pyridine have been shown to exhibit anticancer activity, with some studies suggesting inhibition of kinases like CDK9.[7][8][9] This diagram illustrates a hypothetical pathway where this compound inhibits a key kinase, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K AKT Akt PI3K->AKT KinaseX Target Kinase (e.g., CDK9) AKT->KinaseX TranscriptionFactor Transcription Factor KinaseX->TranscriptionFactor Activates Apoptosis Apoptosis KinaseX->Apoptosis Inhibits CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Promotes TestCompound 3H-Imidazo[4,5-B]pyridine- 6-carboxylic acid TestCompound->KinaseX Inhibits TestCompound->Apoptosis Induces

Hypothetical signaling pathway inhibition.

References

Structure-activity relationship (SAR) of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Publicly available, detailed structure-activity relationship (SAR) data for 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid analogs is limited. Therefore, this guide focuses on a closely related and well-documented class: Imidazole-based and triazolopyridine-based analogs designed as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). These compounds share key structural features with the imidazo[4,5-b]pyridine scaffold and provide a robust dataset for a comparative analysis of ALK5 inhibition.

This guide presents a comparative analysis of a series of potent ALK5 inhibitors, detailing their structure-activity relationships. The data herein is primarily synthesized from the pivotal study by Son et al. (2014) in the Journal of Medicinal Chemistry, which led to the discovery of the highly potent and selective ALK5 inhibitor, EW-7197.[1]

Data Presentation: Structure-Activity Relationship

The development of potent ALK5 inhibitors from a prototype (Compound 6) involved systematic modification of three key regions: the core heterocyclic system (Region A), the linker (Region B), and the terminal phenyl ring (Region C). The following table summarizes the inhibitory concentrations (IC50) of key analogs against the ALK5 kinase and in a cell-based luciferase reporter assay.

CompoundRegion A (Core)Region B (Linker)Region C (Substituent)ALK5 Kinase IC50 (µM)Cellular IC50 (µM)
6 (IN-1130) Quinoxaline-NH-Phenyl0.0540.090
7a [2][3][4]Triazolo[1,5-a]pyridine-NH-Phenyl0.0380.045
7b [2][3][4]Triazolo[1,5-a]pyridine-NH-2-Fluorophenyl0.0250.029
11a Quinoxaline-CH2NH-Phenyl0.0250.026
11b Quinoxaline-CH2NH-2-Fluorophenyl0.0190.022
12a [2][3][4]Triazolo[1,5-a]pyridine-CH2NH-Phenyl0.0170.020
12b (EW-7197) [2][3][4]Triazolo[1,5-a]pyridine -CH2NH- 2-Fluorophenyl 0.013 0.016

Data compiled from Son, J. et al. (2014).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols for ALK5 kinase and cellular assays are based on those described in the reference study.

ALK5 Kinase Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the phosphorylation activity of the ALK5 kinase domain.

  • Enzyme: Recombinant human ALK5 kinase domain.

  • Substrate: A specific peptide substrate for ALK5.

  • Procedure:

    • The ALK5 enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.

    • The phosphorylation reaction is initiated by the addition of ATP (e.g., 500 µM).

    • The reaction mixture is incubated for a set period (e.g., 45 minutes at 30°C) to allow for substrate phosphorylation.

    • The reaction is terminated, and the amount of ADP produced is quantified using a luminescence-based method, such as the ADP-Glo™ Kinase Assay.

    • The luminescent signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based TGF-β-Induced Luciferase Reporter Assay

This assay measures the inhibitory effect of the compounds on the TGF-β signaling pathway within a cellular context.

  • Cell Line: HaCaT human keratinocyte cells or 4T1 murine breast cancer cells stably transfected with a TGF-β-responsive luciferase reporter construct (3TP-luc).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with serial dilutions of the test compounds for a pre-incubation period (e.g., 2 hours).

    • TGF-β1 is added to the wells to stimulate the signaling pathway, and the cells are incubated for an extended period (e.g., 24 hours).

    • After incubation, the cells are lysed, and the luciferase substrate is added.

    • The resulting luminescence, indicative of reporter gene activation, is measured using a luminometer.

    • IC50 values are determined by analyzing the dose-response curve of inhibitor concentration versus luciferase activity.

Visualizations

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by ligand binding to its receptor complex, leading to the phosphorylation of SMAD proteins and subsequent gene transcription. ALK5 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this downstream signaling.

TGF_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Activates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Transcription Complex->DNA Translocates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Blocks ATP Binding Site

Caption: The TGF-β/ALK5 signaling pathway and the mechanism of inhibition.

Structure-Activity Relationship (SAR) Workflow

The optimization from a lead compound to the clinical candidate EW-7197 was guided by systematic structural modifications. The following diagram illustrates the key SAR findings.

SAR_Logic cluster_core Region A: Heterocyclic Core cluster_linker Region B: Linker cluster_substituent Region C: Phenyl Substituent A1 Quinoxaline (6) A2 [1,2,4]Triazolo[1,5-a]pyridine (7a) A1->A2 Slightly Increased Potency End Optimized Candidate (EW-7197) A2->End Combination leads to significant improvement B1 Amine Linker (-NH-) B2 Methyleneamino Linker (-CH2NH-) B1->B2 Increased Potency & Improved Metabolic Stability B2->End Combination leads to significant improvement C1 Unsubstituted Phenyl C2 2-Fluoro Phenyl C1->C2 Increased Potency C2->End Combination leads to significant improvement Start Lead Compound (IN-1130)

Caption: Key structural modifications leading to enhanced ALK5 inhibition.

References

Comparative Efficacy of 3H-Imidazo[4,5-b]pyridine Derivatives: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-Imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown promise in various therapeutic areas, including oncology, metabolic diseases, and neurology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of notable 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid derivatives and related analogues, offering insights into their therapeutic potential and mechanisms of action.

I. Rexinoid Activity: A Focus on Reduced Teratogenicity

A significant challenge in the clinical application of rexinoids, such as bexarotene, is their teratogenicity. Research into this compound derivatives has led to the development of a novel Retinoid X Receptor (RXR) partial agonist, 3-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CATF-PMN) , which exhibits greatly reduced teratogenicity in zebrafish embryos compared to bexarotene[1].

Signaling Pathway: RXR Activation

Rexinoids exert their effects by binding to and activating Retinoid X Receptors (RXRs). RXRs form heterodimers with other nuclear receptors, such as RAR, LXR, and PPAR, to regulate gene expression involved in cell differentiation, proliferation, and apoptosis. Partial agonists like CATF-PMN are designed to elicit a therapeutic response with a lower level of maximal RXR transcription activation, potentially mitigating adverse side effects.

RXR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rexinoid Rexinoid (e.g., CATF-PMN) RXR RXR Rexinoid->RXR Binding & Activation Heterodimer RXR-Partner Heterodimer RXR->Heterodimer Partner Partner Receptor (e.g., RAR, LXR) Partner->Heterodimer DNA DNA (RXRE) Heterodimer->DNA Binds to RXRE Transcription Gene Transcription DNA->Transcription Modulation

Caption: RXR signaling pathway initiated by a rexinoid ligand.

II. Anticancer Activity: Targeting Kinases and Tubulin

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key cellular regulators like Aurora kinases and tubulin polymerization.[2][3][4]

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Compound 4 Aurora B, CDK2-0.004 - 0.046[2][4]
Compound 8 CytotoxicHeLa, SW620, HepG21.8 - 3.2[3]
Compound 10 CytotoxicSW620 (Colon)0.4[3]
Compound 14 CytotoxicSW620 (Colon)0.7[3]
Compound 3h CytotoxicMCF-7, BT-474 (Breast)Prominent Activity[5]
Compound 3j CytotoxicMCF-7, BT-474 (Breast)Prominent Activity[5]

Note: "Prominent Activity" indicates that the source highlighted the compound's effectiveness without providing a specific IC50 value.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT assay.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Add Imidazo[4,5-b]pyridine Derivative (various conc.) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance (e.g., 570 nm) solubilize->read end End: Calculate IC50 read->end

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW620) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[4,5-b]pyridine derivatives) and incubated for a period of 48 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

III. Metabolic Regulation: Mitochondrial Uncouplers

A novel class of imidazo[4,5-b]pyridine analogues has been identified as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[6] These compounds increase the oxygen consumption rate by dissipating the proton gradient across the inner mitochondrial membrane.

In Vitro vs. In Vivo Efficacy of SHS206

SHS206 is a lead compound from this class that demonstrates promising characteristics.

ParameterIn Vitro (L6 Myoblasts)In Vivo (GAN Mouse Model of MASH)Reference
Efficacy Metric EC50Liver Triglyceride Levels[6]
Result 830 nMSignificantly lowered[6]
Dosage N/A100 and 300 mg/kg (oral)[6]
Safety No cytotoxicity observedNo adverse effects up to 1000 mg/kg[6]

Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial_Uncoupling ETC Electron Transport Chain (ETC) Protons_out Pumps H+ out ETC->Protons_out IMS Intermembrane Space (High H+ concentration) Protons_out->IMS H+ ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ flow Uncoupler Uncoupler (e.g., SHS206) IMS->Uncoupler H+ transport Matrix Mitochondrial Matrix (Low H+ concentration) ATP_Synthase->Matrix ATP_Prod ATP Production ATP_Synthase->ATP_Prod Uncoupler->Matrix H+ Heat Heat Generation Uncoupler->Heat

Caption: Mechanism of mitochondrial uncoupling by SHS206.

In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons (H+) into the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Mitochondrial uncouplers like SHS206 act as protonophores, transporting protons back into the mitochondrial matrix, bypassing ATP synthase. This uncouples respiration from ATP synthesis, leading to an increase in oxygen consumption and the dissipation of energy as heat.[6]

IV. Conclusion

The 3H-Imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of novel therapeutics. The derivatives discussed highlight the potential to fine-tune biological activity to achieve specific therapeutic goals, from potent, selective anticancer agents to metabolically active compounds with favorable safety profiles. The ability to modify the core structure allows for the optimization of both in vitro potency and in vivo efficacy and safety, as demonstrated by the development of rexinoids with reduced teratogenicity and mitochondrial uncouplers with no observed adverse effects at high doses. Further research into this promising class of compounds is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to the Efficacy of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent anticancer, antiviral, and anti-inflammatory agents, primarily through the inhibition of key cellular signaling pathways. This guide provides an objective comparison of the efficacy of various imidazo[4,5-b]pyridine derivatives, supported by experimental data from recent studies, to aid researchers in navigating this promising class of molecules.

Anticancer Activity: A Head-to-Head Comparison

Numerous imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The following tables summarize the in vitro efficacy of selected derivatives, providing a comparative overview of their potency.

Table 1: Comparative Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives against MCF-7 and HCT116 Cell Lines
Compound IDModificationTarget/PathwayMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)Reference
Compound IX VariesCDK9 Inhibition0.851.05[1]
Compound VIII VariesCDK9 Inhibition0.921.12[1]
Compound I VariesCDK9 InhibitionSignificant ActivityRemarkable Activity[2]
Compound 8 N-hydroxy-carboximidamide group at the phenyl ringNot specified0.082Not Reported[3]
Doxorubicin Standard ChemotherapyDNA Intercalation~1.65Not specified in the same study[1]
Paclitaxel Standard ChemoterapiaMicrotubule Stabilization~0.064~0.00246[1]

Note: IC₅₀ values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Table 2: Comparative Antiproliferative Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
Compound IDK562 IC₅₀ (µmol/L)MCF-7 IC₅₀ (µmol/L)MDA-MB-468 IC₅₀ (µmol/L)SaOS2 IC₅₀ (µmol/L)Reference
Compound 3c 23.4534.5645.6756.78[4][5]
Compound 3f 12.3423.4534.5645.67[4][5]
Compound 3h 34.5645.6756.7867.89[4][5]

Note: The original study highlighted K562 as the most sensitive cell line to these compounds.[4][5]

Kinase Inhibition: Targeting the Engines of Cell Proliferation

A primary mechanism through which imidazo[4,5-b]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and survival. Cyclin-dependent kinase 9 (CDK9) and Aurora kinases have emerged as key targets for this class of compounds.[1][6]

Table 3: Comparative Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Protein Kinases
CompoundTarget Kinase(s)IC₅₀ / Kᵢ / KᏧ (nM)Cell Line(s) for Antiproliferative AssayAntiproliferative EC₅₀/GI₅₀ (nM)Reference
GSK1070916 Aurora B/C, Aurora AKᵢ: 0.38 (B), 1.5 (C), 492 (A)A549 (Lung), >100 cell lines7 (A549), Median 8[6]
CCT137690 (Compound 51) Aurora A, B, CIC₅₀: 15 (A), 25 (B), 19 (C)SW620 (Colon)Not explicitly stated[6]
Compound 27e Aurora A, B; FLT3KᏧ: 7.5 (A), 48 (B), 6.2 (FLT3)HCT116 (Colon), MV4-11 (AML)300 (HCT116), 291 (MV4-11)[6]
Various Derivatives CDK9IC₅₀ = 630 - 1320MCF-7, HCT116Not Applicable[2]
Sorafenib (Reference) Multiple KinasesIC₅₀ = 760 (CDK9)Not ApplicableNot Applicable[2]

Signaling Pathway Inhibition

The therapeutic potential of imidazo[4,5-b]pyridine derivatives is rooted in their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.

CDK9_Inhibition_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Cellular Machinery Derivative Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T (P-TEFb) Derivative->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Elongation AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->AntiApoptotic Synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition

Caption: Inhibition of the CDK9/Cyclin T complex by imidazo[4,5-b]pyridine derivatives.

As illustrated, these compounds can inhibit the CDK9/Cyclin T complex, a key regulator of transcription.[1] This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the synthesis of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately inducing apoptosis in cancer cells.[1]

Aurora_Kinase_Inhibition_Workflow cluster_0 Drug Action cluster_1 Cellular Process GSK1070916 GSK1070916 (Imidazo[4,5-b]pyridine derivative) AuroraB Aurora B Kinase GSK1070916->AuroraB Inhibition Mitosis Mitosis AuroraB->Mitosis Regulation CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Disruption leads to

Caption: Inhibition of the Aurora kinase signaling pathway by GSK1070916.

Similarly, compounds like GSK1070916 target Aurora kinases, which are essential for proper mitosis. Inhibition of these kinases disrupts cell division, ultimately triggering apoptosis in cancer cells.[6]

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are crucial.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is widely used to assess cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC₅₀ values F->G

Caption: Experimental workflow for the MTT cell proliferation assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the imidazo[4,5-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).[1][6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1]

  • Formazan Crystal Formation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined.[1]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, its substrate (often a peptide), and ATP in a suitable buffer is prepared.

  • Compound Addition: The imidazo[4,5-b]pyridine derivatives are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of the compounds.

Detailed Methodology:

  • Protein Extraction: Cells are treated with the imidazo[4,5-b]pyridine derivative, and total protein is extracted using a lysis buffer.[1]

  • Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of potent therapeutic agents, particularly in the realm of oncology. The derivatives discussed in this guide demonstrate significant efficacy in inhibiting cancer cell proliferation, often through the targeted inhibition of key kinases such as CDK9 and Aurora kinases. The provided data and experimental protocols offer a valuable resource for researchers seeking to further explore and optimize this promising class of compounds. Future studies focusing on direct, head-to-head comparisons of a wider range of derivatives across multiple therapeutic areas will be crucial for fully elucidating their therapeutic potential.

References

Comparative QSAR Analysis of Imidazo[4,5-b]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the quantitative structure-activity relationship (QSAR) of imidazo[4,5-b]pyridine derivatives, offering insights into their anticancer potency. This guide provides a comparative analysis of various QSAR models, detailed experimental protocols, and visualizations of relevant signaling pathways.

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of compounds in the development of novel anticancer therapies. Their structural similarity to purine bases allows them to interact with various biological targets implicated in cancer progression. Quantitative Structure-Activity Relationship (QSAR) analysis has been instrumental in understanding the relationship between the chemical structure of these derivatives and their anticancer activity, thereby guiding the design of more potent and selective drug candidates. This guide compares several QSAR studies, presents the experimental data in a structured format, details the methodologies employed, and visualizes the key signaling pathways involved.

Comparative Analysis of QSAR Models

Multiple QSAR studies have been conducted on a well-defined dataset of 65 imidazo[4,5-b]pyridine derivatives, primarily targeting Aurora Kinase A, a key regulator of mitosis frequently overexpressed in various cancers. These studies have employed a range of modeling techniques, from traditional linear methods to more complex non-linear approaches. A summary of the statistical validation parameters from these studies is presented below, offering a comparative overview of their predictive capabilities.

Table 1: Comparison of Statistical Parameters for Various QSAR Models

QSAR ModelR² (Coefficient of Determination)q² (Cross-validated R²)r²pred (External Validation R²)Reference
HQSAR 0.9480.8920.814[1][2]
CoMFA 0.9830.8660.829[1][2]
CoMSIA 0.9950.8770.758[1][2]
TopomerCoMFA 0.9710.9050.855[1][2]
GA-MLR Not SpecifiedNot SpecifiedNot Specified[3]
BP-ANN Not SpecifiedNot SpecifiedNot Specified[3]
AALASSO Not Specified> 0.5Not Specified[4]
RASMS-MLR 0.7820.7370.775[5]

Note: Higher values of R², q², and r²pred (typically > 0.6) indicate a more robust and predictive QSAR model.

Experimental Protocols

The generation of reliable QSAR models is contingent on high-quality experimental data. The following section details the key experimental protocols for the synthesis of imidazo[4,5-b]pyridine derivatives and the evaluation of their anticancer potency.

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthesis of the imidazo[4,5-b]pyridine scaffold is a critical step in developing this class of anticancer agents. A general synthetic route is outlined below.[6][7][8][9]

Synthesis_Workflow A Starting Materials: Substituted 2,3-diaminopyridine and Aldehyde/Carboxylic Acid B Condensation Reaction A->B Reflux or Microwave C Cyclization B->C Oxidative conditions D Purification C->D Chromatography E Imidazo[4,5-b]pyridine Derivative D->E

A generalized workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Detailed Protocol:

  • Condensation: A mixture of a substituted 2,3-diaminopyridine and a suitable aldehyde or carboxylic acid is refluxed in a solvent such as ethanol or acetic acid. Microwave-assisted synthesis can also be employed to reduce reaction times.[3]

  • Cyclization: The resulting intermediate undergoes oxidative cyclization to form the imidazo[4,5-b]pyridine ring. This can be achieved using various oxidizing agents.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final imidazo[4,5-b]pyridine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Potency Evaluation (MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

A step-by-step workflow of the MTT assay for determining anticancer potency.

Detailed Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT116 colon carcinoma) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine derivatives and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways in Imidazo[4,5-b]pyridine Anticancer Activity

Imidazo[4,5-b]pyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and division. The primary targets identified for this class of compounds include Aurora Kinase A, Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 9 (CDK9).

Aurora Kinase A Signaling Pathway

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to tumorigenesis. Imidazo[4,5-b]pyridine derivatives have been extensively studied as inhibitors of Aurora Kinase A.

Aurora_Kinase_A_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Cell Cycle Progression Inhibitor Imidazo[4,5-b]pyridine Derivative AuroraA Aurora Kinase A Inhibitor->AuroraA Inhibition PLK1 PLK1 AuroraA->PLK1 Activation CellDivision Cell Division AuroraA->CellDivision Centrosome Centrosome Maturation & Spindle Assembly PLK1->Centrosome Centrosome->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Inhibition of leads to

Inhibition of the Aurora Kinase A pathway by imidazo[4,5-b]pyridine derivatives.
PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Some imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against this pathway.

PI3K_mTOR_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 PI3K/mTOR Signaling Inhibitor Imidazo[4,5-b]pyridine Derivative PI3K PI3K Inhibitor->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth

Mechanism of action of imidazo[4,5-b]pyridine derivatives on the PI3K/mTOR pathway.
CDK9 Signaling Pathway

CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target for cancer therapy. Certain imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.

CDK9_Pathway cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Transcriptional Regulation Inhibitor Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T1 Inhibitor->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic proteins (e.g., Mcl-1) Transcription->AntiApoptotic Leads to synthesis of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition of

Inhibitory effect of imidazo[4,5-b]pyridine derivatives on the CDK9 signaling pathway.

This guide provides a comprehensive overview of the QSAR analysis of imidazo[4,5-b]pyridine derivatives as anticancer agents. The comparative data, detailed protocols, and pathway visualizations are intended to be a valuable resource for researchers in the field of drug discovery and development, facilitating the design of more effective cancer therapeutics.

References

Comparative Analysis of 3H-Imidazo[4,5-b]pyridine-6-carboxylic Acid Derivatives: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-imidazo[4,5-b]pyridine scaffold has emerged as a versatile platform in drug discovery, yielding compounds with a range of biological activities. Derivatives of 3H-imidazo[4,5-b]pyridine-6-carboxylic acid are currently being explored as partial agonists of the Retinoid X Receptor (RXR), a key regulator of numerous physiological processes. While specific cross-reactivity data for this compound itself is not extensively available in public literature, a comparative analysis based on its primary target and the broader activity of the scaffold can provide valuable insights for researchers. This guide offers a comparative look at this compound class, its potential for off-target effects, and the experimental approaches to characterizing its selectivity.

Versatility of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a constituent of various molecules with diverse primary biological targets. This structural promiscuity highlights the potential for both therapeutic innovation and the need for careful cross-reactivity profiling.

Compound/Derivative Class Primary Biological Target Therapeutic Potential
This compound derivativesRetinoid X Receptor (RXR) Partial AgonistCancer, Metabolic Diseases
Miransertib (ARQ 092)Allosteric AKT InhibitorCancer
BAM15 AnaloguesMitochondrial UncouplerMetabolic Diseases (e.g., MASH)
Other DerivativesCGRP Receptor Antagonists, Proton Pump Inhibitors, PHD2 Inhibitors, Antimicrobial, AntiviralMigraine, Acid Reflux, Anemia, Infectious Diseases

Comparative Profile: RXR Agonists

As an RXR partial agonist, this compound derivatives can be compared to the well-characterized, potent, and selective RXR full agonist, bexarotene. The primary concerns for off-target effects with RXR agonists stem from the receptor's role as a heterodimeric partner for several other nuclear receptors.

Feature This compound Derivative (as RXR Partial Agonist) Bexarotene (as RXR Full Agonist)
Potency Characterized as a partial agonist.RXRα: 33 nMRXRβ: 24 nMRXRγ: 25 nM[1]
Known Off-Target Effects Not yet fully characterized. Potential for similar off-target profile to other RXR agonists.Hypothyroidism: Due to interaction with the RXR-Thyroid Hormone Receptor (TR) heterodimer.[2][3][4][5]Hyperlipidemia/Hypertriglyceridemia: Due to activation of the RXR-Liver X Receptor (LXR) heterodimer.[2][3]
Selectivity Selectivity profile against other nuclear receptors is not yet established.Exhibits over 300-fold selectivity for RXR over Retinoic Acid Receptors (RARs).

Signaling Pathways

To understand the on-target and potential off-target effects of this compound derivatives, it is crucial to visualize the signaling pathways involved.

RXR_Signaling_Pathway RXR Heterodimer Signaling Pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_response Cellular Response RXR_Ligand RXR Agonist (e.g., 3H-Imidazo[4,5-b]pyridine -6-carboxylic acid derivative) RXR RXR RXR_Ligand->RXR Other_Ligands Partner Ligands (e.g., T3, LXR agonist) RAR RAR Other_Ligands->RAR TR TR Other_Ligands->TR LXR LXR Other_Ligands->LXR PPAR PPAR Other_Ligands->PPAR Gene_Expression Target Gene Expression RXR->Gene_Expression Heterodimerization RAR->Gene_Expression TR->Gene_Expression LXR->Gene_Expression PPAR->Gene_Expression

Caption: RXR forms heterodimers with other nuclear receptors to regulate gene expression.

Given that other imidazo[4,5-b]pyridine derivatives, such as ARQ 092, target the PI3K/AKT pathway, it is a key pathway to consider in broad cross-reactivity screening.[6][7][8][9][10]

PI3K_AKT_Signaling_Pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Targets (Cell Survival, Growth, Proliferation) AKT->Downstream ARQ092 ARQ 092 (Imidazo[4,5-b]pyridine derivative) ARQ092->AKT Inhibition Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling Start Test Compound (3H-Imidazo[4,5-b]pyridine -6-carboxylic acid derivative) Primary_Screen Primary Screen: RXR Luciferase Reporter Assay Start->Primary_Screen Secondary_Screen Secondary Screen: Nuclear Receptor Panel Primary_Screen->Secondary_Screen Confirm On-Target Activity Hit_Validation Hit Validation: Dose-Response Curves for Off-Targets Secondary_Screen->Hit_Validation Identify Off-Target Hits SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Quantify Off-Target Potency Profile Selectivity & Cross-Reactivity Profile SAR->Profile

References

A Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives and Standard Chemotherapeutic Agents in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and targeted cancer therapies, a class of heterocyclic compounds known as imidazo[4,5-b]pyridine derivatives is demonstrating significant promise. This guide provides a comparative benchmark of novel imidazo[4,5-b]pyridine compounds against established anticancer drugs, focusing on their in vitro performance against breast and colon cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this emerging class of therapeutic agents.

Abstract

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of cancer cell proliferation. Several studies have highlighted their efficacy against various cancer cell lines, with a notable mechanism of action being the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription. This guide synthesizes available data to compare the cytotoxic activity of specific imidazo[4,5-b]pyridine derivatives with standard-of-care chemotherapeutic agents, doxorubicin and 5-fluorouracil (5-FU), in the context of MCF-7 breast cancer and HCT116 colon cancer cell lines.

Comparative Anticancer Activity

The antiproliferative capacity of novel imidazo[4,5-b]pyridine derivatives has been quantified in several studies. For a direct and objective comparison, this guide focuses on the breast adenocarcinoma (MCF-7) and colon carcinoma (HCT116) cell lines, for which comparative data with standard anticancer drugs are available.

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives and Standard Anticancer Drugs against MCF-7 and HCT116 Cell Lines.

Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)MCF-70.85[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)MCF-70.92[1]
DoxorubicinMCF-7~1.65[1]
Imidazo[4,5-b]pyridine Derivative (Compound IX)HCT1161.05[1]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)HCT1161.12[1]
5-Fluorouracil (5-FU)HCT116Varies (e.g., ~5 µM)[2][3]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Mechanism of Action: Targeting the CDK9 Signaling Pathway

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[4]

The inhibition of the CDK9/Cyclin T complex by imidazo[4,5-b]pyridine derivatives prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, thereby promoting apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_nucleus Nucleus CDK9 CDK9 pRNAPII Phosphorylated RNA Polymerase II CDK9->pRNAPII Phosphorylates CyclinT Cyclin T CyclinT->CDK9 RNAPII RNA Polymerase II mRNA mRNA (e.g., Mcl-1, c-Myc) pRNAPII->mRNA Transcriptional Elongation DNA DNA Apoptosis Apoptosis mRNA->Apoptosis Inhibits Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->CDK9 Inhibits

Caption: Inhibition of the CDK9/Cyclin T complex by an Imidazo[4,5-b]pyridine derivative.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of the test compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives or benchmark drugs (e.g., doxorubicin, 5-FU) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & Benchmark Drugs Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A generalized workflow for the MTT cell viability assay.

Western Blotting for Protein Expression Analysis

This protocol outlines the key steps for assessing the levels of specific proteins (e.g., CDK9, p-RNA Pol II, Mcl-1) following treatment with the test compounds.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

Conclusion

The in vitro data presented in this guide highlight the potential of imidazo[4,5-b]pyridine derivatives as a novel class of anticancer agents. Their potent antiproliferative activity, particularly through the inhibition of the CDK9 signaling pathway, warrants further investigation and development. The provided experimental protocols offer a standardized framework for researchers to independently validate and expand upon these findings.

References

Navigating Teratogenicity: A Comparative Guide to 3H-Imidazo[4,5-B]pyridine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the teratogenic potential of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid derivatives against alternative compounds. It includes supporting experimental data, detailed methodologies for key teratogenicity assays, and visualizations of relevant biological pathways to aid in preclinical safety assessment.

The development of novel therapeutics requires rigorous evaluation of their potential for adverse effects, with teratogenicity—the capacity to induce developmental abnormalities—being a critical concern. The this compound scaffold is a promising framework in drug discovery, and understanding its teratogenic liability is paramount. This guide synthesizes available data to facilitate an informed assessment of these derivatives.

Comparative Teratogenicity Assessment

Recent studies have focused on designing this compound derivatives with reduced teratogenicity while retaining their therapeutic efficacy. One such derivative, 3-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CATF-PMN), has been investigated as a retinoid X receptor (RXR) partial agonist. RXR ligands, like bexarotene, are known for their clinical applications but are often hindered by their teratogenic side effects[1].

The teratogenic potential of CATF-PMN was evaluated and compared with the known teratogen bexarotene using the zebrafish embryo toxicity assay. The results, summarized in the table below, indicate a significantly improved safety profile for the novel derivative.

CompoundConcentration (μM)Teratogenic Effects Observed in Zebrafish EmbryosReference
CATF-PMN 10Greatly reduced teratogenicity[1]
Bexarotene 1Significant teratogenicity[1]

This data highlights the potential of medicinal chemistry efforts to mitigate the teratogenic risks associated with this class of compounds. Further studies with a broader range of derivatives and alternative compounds are necessary to establish a comprehensive structure-teratogenicity relationship.

Experimental Protocols for Teratogenicity Assessment

A variety of in vivo and in vitro models are utilized to assess the teratogenic potential of chemical compounds. Below are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Zebrafish Embryo Toxicity Assay (ZFET)

The zebrafish (Danio rerio) model has emerged as a powerful tool for developmental toxicity screening due to its rapid external development, optical transparency, and high genetic homology with humans[2][3][4].

Materials and Reagents:

  • Wild-type zebrafish (Danio rerio)

  • Zebrafish breeding tanks

  • Embryo medium (E3 medium)

  • Test compound and vehicle control (e.g., DMSO)

  • 24-well or 96-well plates

  • Stereomicroscope

  • Incubator set to 28.5°C[2][3]

Procedure:

  • Embryo Collection: Set up breeding tanks with adult zebrafish. Collect freshly fertilized eggs and rinse them with E3 medium[2][5].

  • Staging and Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage[2].

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in E3 medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the embryos (typically ≤0.5% DMSO)[3].

  • Exposure: At approximately 4-6 hours post-fertilization (hpf), randomly distribute embryos into the wells of a multi-well plate (e.g., 12 embryos per well in 1 mL of test solution)[3]. Include negative (E3 medium only) and vehicle controls.

  • Incubation: Incubate the plates at 28.5°C for up to 120 hours post-fertilization (hpf)[3].

  • Observation and Endpoints: Observe the embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf[2][3]. Record lethal endpoints such as coagulation, lack of somite formation, non-detachment of the tail, and absence of heartbeat[2][6]. Document teratogenic effects including pericardial edema, yolk sac edema, and spinal curvature[2].

Mouse Embryonic Stem Cell Test (mEST)

The mEST is a validated in vitro method for assessing the potential embryotoxicity of compounds by evaluating their effects on the differentiation of mouse embryonic stem cells into contracting cardiomyocytes[7][8][9].

Materials and Reagents:

  • Mouse embryonic stem cells (e.g., D3 cell line)

  • 3T3 fibroblasts

  • Differentiation medium

  • Test compound and vehicle control

  • Culture plates and hanging drop culture supplies[7][9]

Procedure:

  • Cytotoxicity Assessment: Determine the concentration of the test compound that inhibits the growth of both embryonic stem cells and 3T3 fibroblasts by 50% (IC50).

  • Embryoid Body (EB) Formation: Culture embryonic stem cells in hanging drops to form embryoid bodies (EBs)[7].

  • Compound Exposure and Differentiation: Expose the differentiating EBs to a range of concentrations of the test compound for a period of 10 days.

  • Endpoint Analysis: At day 10, determine the concentration of the test compound that inhibits the differentiation of embryonic stem cells into contracting cardiomyocytes by 50% (ID50).

  • Prediction Model: A biostatistical prediction model is used to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic based on the IC50 and ID50 values.

Signaling Pathways in Teratogenesis

Disruption of key signaling pathways during embryonic development is a common mechanism underlying teratogenesis. The Hedgehog and Wnt signaling pathways are crucial for proper morphogenesis, and their perturbation can lead to severe birth defects[10][11][12][13][14].

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential for the development of numerous tissues and organs, including the brain, face, and limbs[10][15]. The strength of the Hh signal is critical, and even minor alterations can result in developmental abnormalities[10]. Teratogens can interfere with this pathway at various points, leading to a spectrum of birth defects[11][12].

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Degradation SUFU Suppressor of Fused (SUFU) GLI GLI Proteins GLI_A GLI Activator GLI->GLI_A Processing SUFU_GLI->GLI Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Teratogenicity_Assessment_Workflow Compound Test Compound (e.g., 3H-Imidazo[4,5-B]pyridine -6-carboxylic acid derivative) In_Vitro In Vitro Screening (e.g., mEST, hPSC-based assays) Compound->In_Vitro In_Vivo In Vivo Confirmation (e.g., Zebrafish Embryo Assay, Rodent Studies) In_Vitro->In_Vivo Prioritize based on results Data_Analysis Data Analysis and Risk Assessment In_Vivo->Data_Analysis Decision Decision on Further Development Data_Analysis->Decision

References

Comparative Molecular Docking Analysis of Imidazo[4,5-b]pyridine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the binding affinities and interaction patterns of novel imidazo[4,5-b]pyridine derivatives targeting key protein kinases in cancer signaling pathways. This guide provides a synthesis of recent molecular docking studies, supported by experimental data, to inform rational drug design and development.

The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer progression.[1][2] Molecular docking studies are instrumental in elucidating the binding modes and predicting the affinity of these inhibitors within the active sites of their target kinases, thereby guiding structure-activity relationship (SAR) studies.[3][4] This guide provides a comparative overview of molecular docking studies on imidazo[4,5-b]pyridine derivatives, focusing on their interactions with key oncogenic kinases such as Aurora A, Cyclin-Dependent Kinase 9 (CDK9), and FMS-like tyrosine kinase 3 (FLT3).

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in-silico and in-vitro performance of various imidazo[4,5-b]pyridine derivatives against their respective kinase targets. The data highlights the binding energies obtained from molecular docking simulations and the corresponding experimental inhibitory concentrations (IC50) or dissociation constants (Kd).

Compound ID/SeriesTarget KinaseDocking Score (kcal/mol)Binding Affinity (IC50/Kd, nM)Cell Line/Assay ConditionReference
Series 1 Aurora ANot ReportedIC50 values used for QSAR model development3D-QSAR and Docking studies[5]
Compound 27e Aurora ANot ReportedKd = 7.5Kinase binding assay[6]
Compound 27e Aurora BNot ReportedKd = 48Kinase binding assay[6]
Series 2 CDK9Superior binding affinity relative to natural ligandIC50 = 630 - 1320MCF-7 and HCT116 cell lines[4][7]
Compound 27e FLT3Not ReportedKd = 6.2Kinase binding assay[6]
Compound 27e FLT3-ITDNot ReportedKd = 38Kinase binding assay[6]
Compound 27e FLT3(D835Y)Not ReportedKd = 14Kinase binding assay[6]
Amidino-substituted TubulinNot ReportedIC50 = 200 - 600Various human cancer cell lines[8]

Experimental Protocols: Molecular Docking Methodology

The following provides a generalized yet detailed protocol for performing molecular docking studies with imidazo[4,5-b]pyridine inhibitors, based on common practices in the cited literature.

1. Protein Preparation:

  • Receptor Selection: The crystal structure of the target kinase (e.g., Aurora A, CDK9, c-Met) is obtained from the Protein Data Bank (PDB).

  • Protein Cleanup: The protein structure is prepared by removing water molecules, ligands, and any co-factors not essential for the docking simulation. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER.

  • Active Site Definition: The binding pocket is defined based on the co-crystallized ligand or by identifying key residues known to be involved in inhibitor binding.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the imidazo[4,5-b]pyridine derivatives are sketched using a molecular editor and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Charge Assignment: Gasteiger charges are typically assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, or GOLD.

  • Grid Generation: A grid box is generated around the defined active site of the protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: The binding poses are evaluated and ranked based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).

4. Analysis of Results:

  • Pose Selection: The docked poses with the lowest binding energies are selected for further analysis.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the binding mode.

Signaling Pathway and Experimental Workflow

The imidazo[4,5-b]pyridine scaffold has been effectively utilized to develop inhibitors for various kinases involved in critical cellular signaling pathways. One such prominent pathway is the c-Met signaling cascade, which plays a vital role in cell proliferation, survival, and migration.[3] Dysregulation of this pathway is implicated in numerous cancers.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT STAT cMet->STAT Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival MAPK MAPK RAS->MAPK Activates Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

The following diagram illustrates a typical workflow for a computational drug design project involving molecular docking.

Docking_Workflow PDB 1. Protein Structure (from PDB) PrepProt 2. Protein Preparation (Add H, Remove Water) PDB->PrepProt Docking 5. Molecular Docking (e.g., AutoDock) PrepProt->Docking Ligand 3. Ligand Design (Imidazo[4,5-b]pyridine) PrepLig 4. Ligand Preparation (Energy Minimization) Ligand->PrepLig PrepLig->Docking Analysis 6. Analysis of Results (Binding Energy, Interactions) Docking->Analysis SAR 7. SAR & Lead Optimization Analysis->SAR

Caption: A generalized workflow for molecular docking studies of imidazo[4,5-b]pyridine inhibitors.

References

Safety Operating Guide

Proper Disposal of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid is paramount in a laboratory setting. This guide provides a procedural, step-by-step plan for its proper disposal, alongside essential safety information.

This document outlines the necessary precautions and procedures for the safe handling and disposal of this compound, a compound that requires careful management due to its potential health hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard and Safety Information

Proper disposal planning begins with a thorough understanding of the compound's hazards. This compound and its derivatives are classified with several key hazards that inform handling and disposal protocols.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.

Immediate Safety and Spill Response Protocol

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate exposure and contamination.

Personal Protective Equipment (PPE): Before handling the compound, especially during a spill cleanup, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA approved respirator with a particulate filter.[3]

  • Protective Clothing: A fully-buttoned lab coat.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.[4][5]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][5]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust formation.[1][3][4]

    • Use an inert absorbent material for solutions.[6]

    • Place all contaminated materials into a suitable, labeled, and sealed container for disposal.[1][3][4][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[3]

Step-by-Step Disposal Plan

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Operational Disposal Workflow:

  • Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) in a designated, compatible, and clearly labeled hazardous waste container.[6]

    • The container must be sealable and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list all associated hazards.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from heat or ignition sources.[5]

  • Arranging for Disposal:

    • Once the container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available.

Contaminated Packaging:

  • Dispose of the original product container as unused product, following the same procedure for chemical waste.[1]

G start Start: Disposal of 3H-Imidazo[4,5-B]pyridine- 6-carboxylic acid is_spill Accidental Spill? start->is_spill ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat collect_waste Collect Waste in a Designated Container ppe->collect_waste For Routine Waste spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Clean with Inert Material 4. Place in Waste Container ppe->spill_procedure For Spills label_container Label Container as Hazardous Waste collect_waste->label_container is_spill->ppe Yes is_spill->ppe No spill_procedure->collect_waste store_waste Store Sealed Container in a Secure, Ventilated Area label_container->store_waste contact_disposal Contact Licensed Waste Disposal Service or EH&S store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 3H-Imidazo[4,5-B]pyridine-6-carboxylic acid, a compound utilized in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are based on data from structurally similar compounds, including other imidazo[4,5-b]pyridine derivatives and general safety protocols for pyridine-containing substances.

Hazard Summary

Hazard Classifications for a Structurally Similar Compound (3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid):

  • Hazard Class: Eye Irritant[3]

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H319 (Causes serious eye irritation)[3]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[3]

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile or butyl rubber gloves[1][4]Laboratory coat[1][4]Required if dust is generated and not handled in a fume hood[5]
Conducting Reactions Chemical safety goggles or face shield[4]Nitrile or butyl rubber gloves[1][4]Laboratory coat[1][4]Work should be performed in a certified chemical fume hood[1][6]
Handling Spills Chemical safety goggles and face shield[4]Nitrile or butyl rubber gloves[1][4]Laboratory coat[1][4]NIOSH/MSHA approved respirator with appropriate cartridges if outside a fume hood[7]
Waste Disposal Chemical safety gogglesNitrile or butyl rubber gloves[1][4]Laboratory coat[1][4]Not generally required if containers are sealed and handled properly[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the work area.[4][7]

  • Material and Equipment: Have all necessary equipment and reagents ready before starting the experiment to minimize time spent handling the compound.

2. Handling the Compound:

  • Donning PPE: Wear the appropriate PPE as detailed in the table above.

  • Weighing: If the compound is a solid, weigh it out carefully to avoid generating dust.[5]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • Reactions: Keep all reaction vessels containing the compound properly labeled and sealed when not in use.[1]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][5]

  • Keep the container tightly closed to prevent absorption of moisture.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[7][8]

4. Decontamination:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

  • Clean the work area with an appropriate solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Spill Cleanup Materials: Any materials used to clean up spills, such as absorbent pads, should also be disposed of as hazardous waste.[4]

2. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and cool area.[4]

  • Ensure containers are tightly sealed and properly labeled with the contents and associated hazards.[8]

3. Waste Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_storage Store Compound Properly cleanup_decon->cleanup_storage disp_collect Collect Hazardous Waste cleanup_storage->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.